molecular formula C12H18N2O3S HCl B195640 Articainic acid CAS No. 114176-52-2

Articainic acid

カタログ番号: B195640
CAS番号: 114176-52-2
分子量: 270.35 36.46
InChIキー: LUPKINKNYDFRIB-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Articainic acid (CAS 114176-52-2) is the primary, pharmacologically inactive metabolite of the local anesthetic Articaine . Articaine is widely used in dentistry and regional anesthesia. Upon administration, it is rapidly metabolized via hydrolysis in the plasma by carboxyesterase enzymes, leading to the formation of articainic acid . This makes articainic acid a critical reference standard and analytical tool in pharmacokinetic studies . Researchers utilize articainic acid to investigate the metabolism, distribution, and excretion profile of Articaine. After its formation, approximately 75% of articainic acid is excreted renally in its unchanged form, while the remaining 25% is eliminated as articainic acid glucuronide . The compound has a molecular formula of C12H18N2O3S and a molecular weight of 270.35 g/mol . It is characterized by an elimination half-life of approximately 1.5 to 2.5 hours and exhibits significant plasma protein binding, estimated between 60% and 80% . This product is intended for Research Use Only (RUO) and is not approved for use in humans or for diagnostic procedures.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

4-methyl-3-[2-(propylamino)propanoylamino]thiophene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O3S/c1-4-5-13-8(3)11(15)14-9-7(2)6-18-10(9)12(16)17/h6,8,13H,4-5H2,1-3H3,(H,14,15)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUPKINKNYDFRIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(C)C(=O)NC1=C(SC=C1C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50921296
Record name 3-{[1-Hydroxy-2-(propylamino)propylidene]amino}-4-methylthiophene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50921296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

114176-52-2
Record name 2-Carboxyarticaine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114176522
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-{[1-Hydroxy-2-(propylamino)propylidene]amino}-4-methylthiophene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50921296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ARTICAINE ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/99R4WP7QC7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

From Anesthetic to Analyte: A Technical Guide to the Synthesis of Articainic Acid from Articaine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of a Metabolite

Articaine, a widely utilized local anesthetic in dentistry and other medical fields, is distinguished by its thiophene ring structure and, critically, an ester linkage that dictates its metabolic fate.[1][2] Its primary metabolite, articainic acid, is formed through the rapid hydrolysis of this ester group by plasma esterases.[3] While pharmacologically inactive, articainic acid is of paramount importance for researchers and drug development professionals.[4] Its concentration in biological matrices serves as a key biomarker in pharmacokinetic and toxicological studies, enabling a precise understanding of articaine's absorption, distribution, metabolism, and excretion (ADME) profile.[5] The ability to reliably synthesize high-purity articainic acid in the laboratory is therefore essential for its use as an analytical reference standard, ensuring the accuracy and validity of such studies. This guide provides an in-depth examination of the chemical pathway and a detailed protocol for the synthesis of articainic acid from its parent compound, articaine.

Part 1: The Chemical Principle - Saponification

The conversion of articaine to articainic acid is a classic example of ester hydrolysis. Specifically, it is achieved through saponification, a process involving the base-catalyzed hydrolysis of an ester.

The reaction mechanism proceeds in two main stages:

  • Nucleophilic Acyl Substitution: A hydroxide ion (from a base like sodium hydroxide) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the methyl ester group in the articaine molecule. This forms a tetrahedral intermediate.

  • Elimination and Deprotonation: The tetrahedral intermediate collapses, eliminating a methoxide ion (⁻OCH₃) and forming the carboxylic acid. In the basic reaction medium, the newly formed carboxylic acid is immediately deprotonated by the excess base to yield the carboxylate salt (sodium articainate), which is soluble in the aqueous medium. Methanol is formed as a byproduct.

  • Protonation: A final acidification step is required to protonate the carboxylate salt, causing the neutral articainic acid to precipitate out of the solution, allowing for its isolation.

This process is essentially irreversible because the final deprotonation of the carboxylic acid is energetically favorable.

Synthesis Pathway Diagram

The following diagram illustrates the chemical transformation from articaine to articainic acid.

Synthesis_Pathway cluster_reagents Reagents Articaine Articaine (Methyl Ester) Articainic_Acid Articainic Acid (Carboxylic Acid) Articaine->Articainic_Acid  Saponification (Hydrolysis) Reagent1 1. NaOH, H₂O/MeOH Reagent2 2. HCl (aq)

Caption: Chemical conversion of Articaine to Articainic Acid via saponification.

Part 2: Experimental Protocol

This section details a robust, self-validating protocol for the synthesis of articainic acid from articaine hydrochloride. The procedure is designed for clarity and reproducibility in a standard laboratory setting.

Materials and Reagents
Reagent/MaterialGradeSupplier ExampleNotes
Articaine Hydrochloride≥99% PuritySigma-AldrichStarting material
Sodium Hydroxide (NaOH)ACS Reagent, ≥97%Fisher ScientificHydrolysis reagent
Methanol (MeOH)HPLC GradeVWRCo-solvent to aid solubility
Hydrochloric Acid (HCl), 37%ACS ReagentJ.T. BakerFor acidification
Deionized Water (DI H₂O)Type IMilliporeSolvent and for work-up
Celite® 545N/AEMD MilliporeFilter aid (optional)
Anhydrous Magnesium Sulfate (MgSO₄)ACS ReagentAlfa AesarDrying agent (for potential extraction)
Round-bottom flask (100 mL)Borosilicate glassKimbleReaction vessel
Reflux condenserBorosilicate glassAce GlassTo prevent solvent loss
Magnetic stirrer and stir barN/AIKAFor homogenous mixing
pH paper or calibrated pH meterN/AWhatman/Mettler ToledoTo monitor acidification
Büchner funnel and filter paperN/ACoorsTek/WhatmanFor filtration of the product
Vacuum flaskBorosilicate glassPyrexFor vacuum filtration
Step-by-Step Synthesis Procedure

1. Dissolution and Saponification:

  • Step 1.1: In a 100 mL round-bottom flask, dissolve 1.0 g of articaine hydrochloride in a mixture of 20 mL of deionized water and 10 mL of methanol. Stir until a clear solution is obtained.

    • Rationale: Methanol is used as a co-solvent to ensure the complete dissolution of the articaine, which has limited water solubility.

  • Step 1.2: Add 0.5 g of sodium hydroxide pellets to the solution.

    • Rationale: A molar excess of NaOH is used to ensure the complete hydrolysis of the ester and to neutralize the hydrochloride salt of the starting material.

  • Step 1.3: Equip the flask with a reflux condenser and heat the mixture to a gentle reflux (approximately 70-80°C) using a heating mantle.

    • Rationale: Heating accelerates the rate of the hydrolysis reaction, which would be very slow at room temperature. Refluxing prevents the loss of the volatile methanol solvent.

  • Step 1.4: Maintain the reflux for 4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., Ethyl Acetate/Methanol 8:2) by observing the disappearance of the starting material spot.

2. Work-up and Isolation:

  • Step 2.1: After 4 hours, remove the heating mantle and allow the reaction mixture to cool to room temperature.

  • Step 2.2: Cool the flask further in an ice-water bath.

  • Step 2.3: While stirring vigorously, slowly add concentrated hydrochloric acid (37%) dropwise to the cold solution until the pH is approximately 2-3. A white precipitate of articainic acid will form.

    • Rationale: Cooling the solution before acidification helps to control the exothermic neutralization reaction and promotes the formation of well-defined crystals. Acidification protonates the sodium articainate salt, rendering it insoluble in the acidic aqueous medium.

  • Step 2.4: Continue stirring the cold suspension for 30 minutes to ensure complete precipitation.

  • Step 2.5: Collect the white solid by vacuum filtration using a Büchner funnel.

  • Step 2.6: Wash the solid on the filter with two portions of 10 mL of cold deionized water to remove any inorganic salts.

    • Rationale: Using cold water for washing minimizes the loss of the product, as articainic acid has slight solubility in water.

  • Step 2.7: Dry the collected solid under vacuum at 40-50°C to a constant weight.

3. Purification (Optional, if required):

  • If higher purity is needed, the crude articainic acid can be recrystallized. A suitable solvent system would be an ethanol/water mixture.

  • Step 3.1: Dissolve the crude product in a minimal amount of hot ethanol.

  • Step 3.2: Add hot water dropwise until the solution becomes slightly turbid.

  • Step 3.3: Add a few more drops of hot ethanol until the solution is clear again.

  • Step 3.4: Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.

  • Step 3.5: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water, and dry under vacuum.

Part 3: Workflow and Validation

A systematic workflow is critical for ensuring the successful synthesis and validation of the final product.

Experimental Workflow Diagram

Workflow cluster_synthesis Synthesis cluster_workup Work-up & Isolation cluster_analysis Characterization & Validation A Dissolve Articaine HCl in H₂O/MeOH B Add NaOH A->B C Reflux for 4h B->C D Cool Reaction Mixture C->D Reaction Complete E Acidify with HCl to pH 2-3 (Precipitation) D->E F Vacuum Filtration E->F G Wash with Cold H₂O F->G H Dry Under Vacuum G->H I Determine Melting Point H->I Pure Product J Acquire NMR Spectra (¹H, ¹³C) I->J K Perform HPLC Analysis (Purity Assessment) J->K L Obtain Mass Spectrum K->L

Caption: Overall workflow from synthesis to final product validation.

Characterization and Validation Data

The identity and purity of the synthesized articainic acid must be confirmed through various analytical techniques.

ParameterExpected ResultMethod
Appearance White to off-white solidVisual Inspection
Molecular Formula C₁₂H₁₈N₂O₃SN/A (Theoretical)
Molecular Weight 270.35 g/mol Mass Spectrometry (e.g., ESI-MS)
Melting Point Specific literature values are not readily available, but a sharp melting range is expected for a pure compound. A typical range might be in the area of 160-180 °C (decomposition).Melting Point Apparatus
¹H NMR The spectrum should show the absence of the methyl ester singlet (around 3.8 ppm in articaine) and the presence of a broad singlet for the carboxylic acid proton (>10 ppm).400 or 500 MHz NMR Spectrometer (in DMSO-d₆)
¹³C NMR The spectrum should confirm the presence of 12 distinct carbon signals, with the carbonyl carbon of the carboxylic acid appearing around 165-175 ppm.100 or 125 MHz NMR Spectrometer (in DMSO-d₆)
Purity ≥98%High-Performance Liquid Chromatography (HPLC)

Conclusion

The synthesis of articainic acid from articaine via base-catalyzed hydrolysis is a straightforward and reliable method for producing this critical metabolite for research and analytical purposes. By following the detailed protocol and validation steps outlined in this guide, scientists can confidently prepare high-purity articainic acid, ensuring the integrity of their pharmacokinetic and metabolic studies of the parent anesthetic, articaine. This foundational laboratory work underpins the broader understanding of drug safety and efficacy in clinical applications.

References

  • Articaine: a review of its use for local and regional anesthesia. (2012). PMC. [Link]

  • Metabolism of articaine into articainic acid and articainic acid glucoronide. (n.d.). ResearchGate. [Link]

  • Clinical pharmacokinetics of articaine. (1997). PubMed. [Link]

  • Saturable in vitro metabolism of articaine by serum esterases. Does it contribute to the persistence of the local anesthetic effect? (1996). PubMed. [Link]

  • Articaine in Dentistry. (2015). PharmaInfo. [Link]

  • The potential of articaine as new generation of local anesthesia in dental clinics: A review. (2022). Medicine (Baltimore). [Link]

  • Pharmacokinetics, metabolism, and renal excretion of articaine and its metabolite articainic acid in patients after epidural administration. (1997). PubMed. [Link]

  • A simple method for the determination of articaine and its metabolite articainic acid in dentistry: application to a comparison of articaine and lidocaine concentrations in alveolus blood. (1993). PubMed. [Link]

  • The Challenging Complete and Detailed 1H and 13C NMR Assignment for ent-Kaurenoic Acid, a Remarkable Natural Product. (2024). PubMed Central. [Link]

  • Articaine Hydrochloride. (n.d.). USP. [Link]

  • Clinical pharmacology and the use of articaine for local and regional anaesthesia. (2000). PubMed. [Link]

Sources

An In-Depth Technical Guide to Articainic Acid: The Principal Metabolite of a Modern Anesthetic

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of Articainic Acid, the primary metabolite of the widely used local anesthetic, articaine. Designed for researchers, scientists, and drug development professionals, this document delves into the core chemical identity, metabolic pathways, analytical quantification, and clinical significance of this key compound. The information presented herein is synthesized from authoritative sources to ensure scientific integrity and provide actionable insights for laboratory and clinical applications.

Introduction: Defining Articainic Acid

Articainic acid is the main, pharmacologically inactive metabolite of articaine, a potent amide-type local anesthetic extensively used in dental and other minor surgical procedures.[1][2] The rapid and efficient conversion of articaine to articainic acid is a cornerstone of its favorable safety profile, minimizing the risk of systemic toxicity.[3][4] Understanding the properties and kinetics of articainic acid is, therefore, crucial for a complete comprehension of articaine's pharmacology and for the development of bioanalytical methods to monitor its use.

This guide will explore the essential technical details of articainic acid, from its fundamental chemical properties to its formation in the body and the methods used for its detection and quantification.

Core Chemical and Physical Properties

Articainic acid, also known as 2-carboxyarticaine, is chemically identified as 4-methyl-3-[2-(propylamino)propanoylamino]thiophene-2-carboxylic acid.[1][5] Its unique thiophene ring structure is a characteristic inherited from its parent compound, articaine.[2][6]

PropertyValueSource
CAS Number 114176-52-2[1][5]
Molecular Formula C12H18N2O3S[1]
Molecular Weight 270.35 g/mol [1][5]
Exact Mass 270.1040[1]
Elemental Analysis C: 53.31%; H: 6.71%; N: 10.36%; O: 17.75%; S: 11.86%[1]
The Metabolic Journey: From Articaine to Articainic Acid

The biotransformation of articaine is a rapid process that primarily occurs in the bloodstream, a feature that distinguishes it from many other amide local anesthetics which are predominantly metabolized in the liver.[2][4]

The principal metabolic reaction is the hydrolysis of the ester group present in the articaine molecule.[2][6][7] This reaction is catalyzed by plasma carboxyesterases, leading to the formation of articainic acid.[7][8] A smaller fraction, approximately 5-10%, of articaine is metabolized in the liver by cytochrome P450 (CYP) enzymes.[4][8]

This rapid inactivation to a non-toxic metabolite is a key factor in articaine's wide therapeutic range.[3] Articainic acid itself can undergo further biotransformation, primarily through glucuronidation in the kidneys, before being excreted.[2][9][10]

Metabolic Pathway of Articaine cluster_0 Systemic Circulation (Blood/Plasma) Articaine Articaine (Active Anesthetic) Articainic_Acid Articainic Acid (Inactive Metabolite) Articaine->Articainic_Acid Hydrolysis via Plasma Carboxyesterase (Primary Pathway) Excretion Renal Excretion Articainic_Acid->Excretion Further Metabolism (e.g., Glucuronidation) and Excretion

Caption: Metabolic conversion of Articaine to Articainic Acid.

Pharmacokinetics and Clinical Implications

The pharmacokinetic profile of articaine is characterized by its rapid elimination, with a half-life of approximately 20-30 minutes.[6][11] This is a direct consequence of its swift hydrolysis to articainic acid. Following submucosal injection, peak plasma concentrations of articaine are reached within 10 to 15 minutes.[3]

Crucially, articainic acid is pharmacologically inactive and does not contribute to the local anesthetic effect or systemic toxicity.[2][4] Studies have confirmed that even when administered intravenously to a volunteer, articainic acid produced no discernible effects on EEG, ECG, blood pressure, or heart rate.[12] This inherent safety is a significant advantage, particularly when multiple injections of articaine are required.[3]

The primary route of excretion for articaine metabolites is via the kidneys, with approximately 90% being eliminated as metabolites.[2] While the rapid plasma-based metabolism reduces the burden on the liver, caution may still be warranted in patients with severe renal failure, as the accumulation of metabolites, including articainic acid, could theoretically occur.[9]

Analytical Quantification: A Methodological Approach

Accurate quantification of articaine and its primary metabolite, articainic acid, in biological matrices such as blood or plasma is essential for pharmacokinetic studies. High-Performance Liquid Chromatography (HPLC) is a widely used and reliable method for this purpose.[3][13]

A critical consideration in the analytical workflow is the rapid in-vitro hydrolysis of articaine to articainic acid after blood sampling.[13] Therefore, immediate and proper sample preparation is paramount to ensure the accuracy of the measured concentrations of both the parent drug and its metabolite.[3]

Experimental Protocol: HPLC-based Quantification of Articainic Acid

This protocol is a synthesized representation of methodologies described in the literature.[3][13]

  • Blood Sampling and Stabilization:

    • Collect blood samples into tubes containing an appropriate anticoagulant.

    • Immediately after collection, add a hydrolysis inhibitor to the sample to prevent the in-vitro conversion of articaine to articainic acid. This is a critical step for accurate quantification of both analytes.

    • Centrifuge the samples promptly at a low temperature (e.g., 4°C) to separate the plasma.

  • Sample Pre-treatment (Protein Precipitation):

    • To a known volume of plasma, add a protein precipitating agent (e.g., acetonitrile or perchloric acid).

    • Vortex the mixture vigorously to ensure complete protein precipitation.

    • Centrifuge at high speed to pellet the precipitated proteins.

  • Extraction and Concentration:

    • Carefully transfer the supernatant to a clean tube.

    • If necessary, the sample can be concentrated, for example, by evaporation under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable mobile phase for HPLC analysis.

  • HPLC Analysis:

    • Column: A reverse-phase C18 column is typically suitable for the separation.

    • Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol). The pH of the mobile phase should be optimized for optimal separation.

    • Detection: UV detection at a wavelength appropriate for both articaine and articainic acid.

    • Quantification: Generate a standard curve using known concentrations of articainic acid to quantify the analyte in the unknown samples.

Analytical Workflow for Articainic Acid A Blood Sample Collection (with Hydrolysis Inhibitor) B Plasma Separation (Centrifugation) A->B C Protein Precipitation B->C D Supernatant Extraction C->D E HPLC Analysis (Separation & Detection) D->E F Data Quantification E->F

Caption: HPLC workflow for Articainic Acid quantification.

Conceptual Synthesis of Articainic Acid

While articainic acid is commercially available from specialized chemical suppliers, understanding its synthesis provides valuable chemical insight. The most direct conceptual pathway to articainic acid is through the hydrolysis of its parent compound, articaine. This process mirrors the primary metabolic pathway.

Reaction: Hydrolysis of the methyl ester of articaine.

  • Starting Material: Articaine Hydrochloride (CAS: 23964-57-0)[14]

  • Reagent: A suitable base (e.g., sodium hydroxide) or acid (e.g., hydrochloric acid) in an aqueous solution.

  • Process: The ester linkage in articaine is cleaved by the hydrolytic agent, yielding articainic acid and methanol. The reaction conditions (temperature, concentration, and reaction time) would need to be optimized to ensure complete conversion and minimize side reactions.

  • Purification: The resulting articainic acid would then be isolated and purified from the reaction mixture, likely through techniques such as crystallization or chromatography.

Conceptual Synthesis of Articainic Acid Articaine Articaine (Methyl Ester) Hydrolysis Hydrolysis (e.g., NaOH, H₂O) Articaine->Hydrolysis Articainic_Acid Articainic Acid (Carboxylic Acid) Hydrolysis->Articainic_Acid + Methanol Methanol

Caption: Conceptual synthesis of Articainic Acid via hydrolysis.

Conclusion

Articainic acid, while pharmacologically inert, is a molecule of significant interest in the fields of pharmacology, drug metabolism, and analytical chemistry. Its rapid formation is a defining characteristic of the metabolism of articaine and a key contributor to the anesthetic's high safety index. A thorough understanding of the properties, metabolic pathway, and analytical methods associated with articainic acid is indispensable for professionals involved in the research and clinical application of articaine. The methodologies and insights provided in this guide serve as a foundational resource for such endeavors.

References

  • Drugs.com. Articaine Monograph for Professionals. [Link]

  • Medicine (Baltimore). The potential of articaine as new generation of local anesthesia in dental clinics: A review. [Link]

  • Wikipedia. Articaine. [Link]

  • DovePress. Articaine: a review of its use for local and regional anesthesia. [Link]

  • Oertel, R., Rahn, R., & Kirch, W. (1997). Clinical pharmacokinetics of articaine. Clinical Pharmacokinetics, 33(6), 417–425. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 32170, Articaine. [Link]

  • ResearchGate. Metabolism of articaine into articainic acid and articainic acid glucoronide. [Link]

  • Taylor & Francis Online. Articaine – Knowledge and References. [Link]

  • ResearchGate. Articaine: A review of its use for localand regional anesthesia. [Link]

  • Septodont. Articaine and Lidocaine: how their chemical properties can impact your clinical use. [Link]

  • Oertel, R., Richter, K., Weile, K., Gramatté, T., Berndt, A., & Feller, K. (1993). A simple method for the determination of articaine and its metabolite articainic acid in dentistry: application to a comparison of articaine and lidocaine concentrations in alveolus blood. Methods and Findings in Experimental and Clinical Pharmacology, 15(8), 541–547. [Link]

  • van Oss, G. E., Vree, T. B., Baars, A. M., Termond, E. F., & Booij, L. H. (1988). Clinical effects and pharmacokinetics of articainic acid in one volunteer after intravenous administration. Pharmacy World & Science, 10(1), 22–23. [Link]

Sources

Technical Guide: The Role of Plasma Carboxyesterase in Articainic Acid Formation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide analyzes the metabolic conversion of Articaine to Articainic Acid , a critical detoxification pathway mediated by plasma carboxyesterases, specifically Butyrylcholinesterase (BChE) . Unlike traditional amide local anesthetics metabolized primarily by hepatic cytochrome P450 enzymes, articaine’s unique thiophene ring structure containing an ester side chain allows for rapid hydrolysis in the blood. This mechanism underpins its superior therapeutic index and low systemic toxicity. This document provides a mechanistic breakdown, kinetic analysis, and a validated in vitro protocol for assessing this metabolic stability.

Molecular Mechanism of Hydrolysis

The defining feature of articaine (4-methyl-3-[2-(propylamino)propionamido]-2-thiophenecarboxylic acid, methyl ester) is the presence of an ester group (-COOCH₃) attached to the thiophene ring.[1]

The Reaction

The transformation to articainic acid is a hydrolysis reaction.[2][3] The plasma enzyme attacks the carbonyl carbon of the methyl ester group.

  • Substrate: Articaine (Active, lipophilic).[2][3]

  • Enzyme: Butyrylcholinesterase (BChE, EC 3.1.1.8).[4]

  • Products: Articainic Acid (Inactive, hydrophilic) + Methanol.

  • Site of Metabolism: ~90-95% in Plasma; minor hepatic contribution.

This conversion renders the molecule pharmacologically inert, preventing voltage-gated sodium channel blockade in systemic circulation.

Pathway Visualization

The following diagram illustrates the enzymatic cleavage mediated by BChE.

ArticaineMetabolism Articaine Articaine (Active Lipophilic Precursor) Intermediate Tetrahedral Intermediate Articaine->Intermediate Nucleophilic Attack BChE Enzyme: Butyrylcholinesterase (Plasma BChE) BChE->Intermediate Catalysis ArticainicAcid Articainic Acid (Inactive Hydrophilic Metabolite) Intermediate->ArticainicAcid Ester Hydrolysis Methanol Methanol (Byproduct) Intermediate->Methanol

Figure 1: Mechanistic pathway of Articaine hydrolysis by Plasma BChE. The ester linkage on the thiophene ring is cleaved to form the carboxylic acid metabolite.

Enzymatic Drivers: BChE vs. Hepatic Carboxylesterases

Understanding the specific enzyme kinetics is vital for drug development, particularly when considering patient populations with atypical cholinesterase variants.

Enzyme Specificity

While human liver carboxylesterases (hCE1 and hCE2) can metabolize esters, articaine is designed to be a substrate for serum BChE . This distinction is crucial because BChE is high-capacity and ubiquitous in plasma, whereas hCE enzymes are intracellular (liver/intestine).

FeatureButyrylcholinesterase (BChE)Hepatic Carboxylesterase (hCE1)
Primary Location Plasma / SerumLiver Cytosol / Microsomes
Role in Articaine Major Driver (>90%) Minor / Secondary
Kinetics High Vmax, Rapid ClearanceSlower systemic access
Clinical Impact Determines systemic half-lifeNegligible for acute clearance
Pharmacokinetic Impact

The rapid hydrolysis by BChE results in an elimination half-life (


) of approximately 20 minutes  for articaine, compared to 90+ minutes for lidocaine. Articainic acid, being water-soluble, is subsequently excreted via the kidneys with a half-life of ~64-120 minutes.

Technical Insight: The rapid clearance means that even during continuous infusion or repeat injections, the risk of systemic accumulation (and thus LAST - Local Anesthetic Systemic Toxicity) is significantly lower than with amide-linked anesthetics [1, 2].[5]

Experimental Protocol: In Vitro Plasma Stability Assay

To quantify the role of plasma carboxyesterase in articaine metabolism, researchers must utilize a self-validating plasma stability assay. This protocol ensures that the observed degradation is enzymatic and not due to chemical instability.

Materials
  • Matrix: Pooled Human Plasma (K2EDTA or Heparin), pH 7.4.

  • Test Compound: Articaine HCl (10 mM stock in DMSO).

  • Positive Control: Procaine or Chloroprocaine (known BChE substrates).

  • Negative Control: Lidocaine (stable in plasma).

  • Inhibitor (Optional): Eserine (Physostigmine) to confirm BChE specificity.

Methodological Workflow
  • Pre-Incubation: Thaw plasma at 37°C. Adjust pH to 7.4 if necessary.

  • Spiking: Add Articaine to plasma to reach a final concentration of 1–5 µM (0.1% DMSO final).

  • Incubation: Incubate in a shaking water bath at 37°C.

  • Sampling: Remove aliquots (50 µL) at

    
     minutes.
    
  • Quenching: Immediately add 200 µL ice-cold Acetonitrile (containing Internal Standard) to precipitate proteins and stop esterase activity.

  • Analysis: Centrifuge (4000g, 15 min) and analyze supernatant via LC-MS/MS.

Assay Visualization

The following DOT diagram outlines the critical decision points and flow of the stability assay.

AssayProtocol Start Start: Pooled Human Plasma (37°C, pH 7.4) Spike Spike Test Compound (1 µM Articaine) Start->Spike ControlBranch Parallel Controls: (+) Procaine / (-) Lidocaine Spike->ControlBranch Incubate Incubation (Shaking Water Bath) Spike->Incubate Sample Time Point Sampling (0, 10, 20, 30, 60 min) Incubate->Sample Quench Quench Reaction (Ice-Cold ACN + IS) Sample->Quench Analyze LC-MS/MS Analysis (Monitor Parent Depletion) Quench->Analyze

Figure 2: Step-by-step workflow for the In Vitro Plasma Stability Assay validating BChE activity.

Data Analysis & Acceptance Criteria

Calculate the % remaining of the parent compound at each time point relative to


. Plot 

vs. Time.
  • Calculation:

    
    , where 
    
    
    
    is the slope of the linear regression.
  • Validation Criterion:

    • Lidocaine must show >95% stability over 60 mins.

    • Procaine should show rapid degradation (

      
       min).
      
    • Articaine should exhibit a

      
       between 15–25 mins in healthy human plasma [3].
      

Clinical Implications of BChE Hydrolysis

The reliance on plasma carboxyesterase creates a unique clinical profile for articaine.

Safety in Hepatic Compromise

Because 90% of articaine is metabolized in the blood, patients with mild to moderate hepatic dysfunction can tolerate articaine better than standard amides (e.g., mepivacaine, bupivacaine), which rely entirely on liver clearance.

BChE Deficiency (Atypical Cholinesterase)

Patients with genetic variants of the BCHE gene (e.g., homozygous atypical) may exhibit prolonged half-lives. However, unlike succinylcholine apnea, the clinical consequence is generally limited to a slightly prolonged duration of soft tissue anesthesia rather than severe systemic toxicity, due to the redistribution of the drug into tissues [1].

Renal Excretion of Metabolite

While articainic acid is inactive, it is renally cleared. In patients with severe renal failure, articainic acid can accumulate.[2] However, since the metabolite lacks sodium channel blocking activity, this accumulation does not typically result in LAST [4].

References

  • Snoeck, M. M. (2012). Articaine: a review of its use for local and regional anesthesia. Local and Regional Anesthesia, 5, 23–33.

  • Oertel, R., et al. (1997). Clinical pharmacokinetics of articaine. Clinical Pharmacokinetics, 33(6), 417-425.

  • Domainex. (n.d.). Plasma Stability Assay Protocols and ADME Screening.

  • Malamed, S. F. (2001).[1] Articaine hydrochloride: a study of the safety of a new amide local anesthetic.[1][5] Journal of the American Dental Association, 132(2), 177-185.

Sources

Technical Guide: Articainic Acid Protein Binding Characteristics in Serum

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The quantification of Articainic Acid —the primary, inactive metabolite of the local anesthetic Articaine—presents a unique challenge in serum protein binding assays. Unlike its parent compound, which exhibits high protein binding (~95%) and lipophilicity, articainic acid is a polar carboxylic acid derivative. Its presence in serum is the result of rapid hydrolysis by plasma butyrylcholinesterase (BChE).

For researchers and drug developers, accurate characterization of articainic acid binding is critical not for toxicity assessments (as it is inactive), but for defining renal clearance mechanisms and understanding the "sink" effect of albumin in patients with altered plasma protein levels.

This guide details the physicochemical shift that occurs during metabolism, the specific protein binding profile of the metabolite, and the mandatory stabilization protocols required to measure it accurately without ex-vivo artifacts.

The Biotransformation Context: A Hydrolytic Shift

To understand the binding characteristics of articainic acid, one must first understand its generation. Articaine is unique among amide anesthetics because it contains a thiophene ring and an ester side chain .

The Metabolic Pathway

Upon entering the systemic circulation, the ester group is rapidly hydrolyzed by serum butyrylcholinesterase (BChE) into articainic acid. This reaction is the rate-limiting step for the clearance of the parent drug but the generation step for the metabolite.

  • Parent: Articaine (Lipophilic, Active, ~95% Protein Bound)

  • Metabolite: Articainic Acid (Hydrophilic, Inactive, ~70% Protein Bound)[1]

Visualization of the Metabolic Cascade

ArticaineMetabolism Articaine Articaine (Parent Drug) ArticainicAcid Articainic Acid (Primary Metabolite) Articaine->ArticainicAcid Hydrolysis (Rapid) t½ ~20 min BChE Plasma Butyrylcholinesterase BChE->Articaine Catalysis Glucuronide Articainic Acid Glucuronide ArticainicAcid->Glucuronide Glucuronidation (Minor Pathway) Renal Renal Excretion ArticainicAcid->Renal Direct Excretion Glucuronide->Renal

Figure 1: The hydrolytic pathway of Articaine.[1][2][3] Note the conversion from the lipophilic parent to the polar acid metabolite.

Protein Binding Characteristics[4][5][6][7][8]

The Polarity Shift

The hydrolysis of the ester group exposes a free carboxylic acid moiety. This structural change significantly alters the molecule's affinity for plasma proteins.

  • Albumin Interaction: While Articaine binds non-specifically to hydrophobic pockets on Human Serum Albumin (HSA) and Alpha-1-Acid Glycoprotein (AAG), Articainic acid's negative charge at physiological pH leads to a different interaction profile, primarily relying on ionic interactions with albumin.

  • Binding Percentage: While the parent drug is ~95% bound, Articainic acid exhibits a lower binding fraction, approximately 70% (Oertel et al., 1997). This reduction is consistent with the increase in water solubility required for renal elimination.

Comparative Pharmacokinetic Data
ParameterArticaine (Parent)Articainic Acid (Metabolite)Significance
Serum Half-life (t½) ~20 min64 – 120 minMetabolite accumulates as parent clears.
Protein Binding 94 – 95% ~70% Higher free fraction for the metabolite facilitates filtration.
Cmax (4% Sol, 80mg) ~400 µg/L~2000 µg/L (delayed)Metabolite concentrations exceed parent significantly.
Elimination Route Metabolic (Hydrolysis)Renal (Urine)Renal impairment affects metabolite clearance, not parent.

Analytical Protocol: Measuring Binding in Serum

WARNING: The most common error in Articainic acid analysis is ex-vivo hydrolysis . If blood is drawn without an esterase inhibitor, BChE continues to convert Articaine to Articainic acid in the collection tube, artificially inflating the metabolite concentration and skewing binding ratios.

The "Stabilized" Workflow

To ensure scientific integrity, the following protocol must be strictly adhered to.

Step 1: Sample Collection & Stabilization
  • Reagent: Sodium Fluoride (NaF) or Eserine (Physostigmine).

  • Action: Collect blood into tubes pre-coated with NaF (standard Grey Top tubes are often sufficient, but verification of BChE inhibition is recommended).

  • Rationale: NaF inhibits BChE activity, "freezing" the metabolic ratio at the moment of draw.

Step 2: Equilibrium Dialysis (The Gold Standard)
  • Apparatus: RED (Rapid Equilibrium Dialysis) Device.

  • Membrane: 8–10 kDa Molecular Weight Cut-Off (MWCO).

  • Buffer: Phosphate Buffered Saline (PBS), pH 7.4.

  • Procedure:

    • Spike serum (if in vitro study) or use patient serum.

    • Load 200 µL serum into the Donor chamber.

    • Load 350 µL PBS into the Receiver chamber.

    • Incubate at 37°C for 4 hours on an orbital shaker.

Step 3: LC-MS/MS Quantification
  • Extraction: Protein precipitation with Acetonitrile (ACN) containing internal standard (Articaine-d3).

  • Column: C18 Reverse Phase (Polar retention is necessary for the acid).

  • Ionization: Electrospray Ionization (ESI) in Negative Mode (preferred for carboxylic acids) or Positive Mode (if optimizing for the amine).

Workflow Diagram

ExperimentalProtocol cluster_Dialysis Equilibrium Dialysis (RED Device) BloodDraw Blood Collection (+ NaF Inhibitor) Centrifuge Centrifugation (4°C, 2000g, 10 min) BloodDraw->Centrifuge Plasma Stabilized Plasma Centrifuge->Plasma Donor Donor Chamber (Protein Bound + Free) Plasma->Donor Load Sample Receiver Receiver Chamber (Free Drug Only) Donor->Receiver Diffusion (4h @ 37°C) LCMS LC-MS/MS Quantification Donor->LCMS Receiver->LCMS Calculation Calculate % Bound 100 * (1 - (Conc_Rx / Conc_Dx)) LCMS->Calculation

Figure 2: Validated workflow for determining free fraction. Note the critical stabilization step at collection.

Data Interpretation & Pitfalls

The "Free Fraction" Trap

When analyzing results, researchers often find higher variability in Articainic acid free fraction compared to Articaine.

  • Cause: Saturation of renal transporters or hypoalbuminemia in clinical populations.

  • Correction: Always normalize binding data against total albumin concentrations measured in the same sample.

Cross-Reactivity

Ensure your LC-MS/MS method achieves baseline separation between Articaine and Articainic acid. In-source fragmentation can sometimes cause the parent drug to mimic the metabolite if not chromatographically resolved.

References

  • Oertel, R., Rahn, R., & Kirch, W. (1997). Clinical pharmacokinetics of articaine. Clinical Pharmacokinetics, 33(6), 417-425.

  • Malamed, S. F. (2012). Articaine: a review of its use for local and regional anesthesia. Local and Regional Anesthesia, 5, 27-32.

  • Snoeck, M. (2012). Articaine: a review of its use for local and regional anesthesia. Local and Regional Anesthesia, 5, 23.

  • Oertel, R., Berndt, A., & Kirch, W. (1996). Saturable in vitro metabolism of articaine by serum esterases.[2][4] Regional Anesthesia, 21(6), 576-581.

Sources

Articainic acid elimination half-life in different patient populations

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Elimination Half-Life of Articainic Acid in Diverse Patient Populations

Introduction: Beyond the Parent Compound

Articaine stands as a cornerstone of local anesthesia in modern dentistry and other regional procedures, prized for its rapid onset and favorable safety profile.[1] Its unique chemical structure, an amide local anesthetic that also contains an ester group, dictates its metabolic fate.[1][2] Unlike traditional amide anesthetics that rely predominantly on hepatic metabolism, articaine undergoes extensive and rapid hydrolysis in the blood and tissues, catalyzed by nonspecific esterases.[3][4] This reaction yields its primary and pharmacologically inactive metabolite, articainic acid.[5]

The rapid inactivation of the parent drug is a key factor in articaine's low systemic toxicity.[6][7] However, a comprehensive understanding of its safety profile necessitates a thorough examination of the pharmacokinetics of its main metabolite. The elimination half-life of articainic acid is a critical parameter, as its accumulation could, in theory, pose risks in specific patient populations. This guide provides a detailed analysis of the factors influencing the elimination of articainic acid, synthesizing data from pharmacokinetic studies across healthy and special patient populations to offer evidence-based insights for researchers, clinicians, and drug development professionals.

The Metabolic Pathway: From Active Anesthetic to Inactive Metabolite

The defining feature of articaine's metabolism is its efficiency. Approximately 90-95% of an administered dose is hydrolyzed by plasma and tissue esterases, with only a minor fraction (5-10%) undergoing metabolism in the liver.[3][8] This process is significantly faster than the hepatic enzymatic degradation required for anesthetics like lidocaine.[3] The product of this hydrolysis, articainic acid, lacks anesthetic activity and is more water-soluble, preparing it for renal excretion.[7][9]

cluster_metabolism Metabolism Articaine Articaine (Active Anesthetic) Articainic_Acid Articainic Acid (Inactive Metabolite) Articaine->Articainic_Acid Plasma & Tissue Esterases (≈90-95%) Articainic_Acid_Glucuronide Articainic Acid Glucuronide Articainic_Acid->Articainic_Acid_Glucuronide Kidney Glucuronidation (≈25% of Metabolite) Excretion Renal Excretion Articainic_Acid->Excretion ≈75% Unchanged Articainic_Acid_Glucuronide->Excretion

Figure 1: Metabolic pathway of articaine to articainic acid and subsequent renal elimination.

Pharmacokinetics of Articainic Acid: A Population-Based Analysis

The elimination half-life of articainic acid is markedly different from that of its parent compound. While articaine is cleared from the plasma with a half-life of approximately 20 to 60 minutes, the half-life of articainic acid is significantly longer.[6][9][10]

Healthy Adult Population

In healthy adults, the apparent elimination half-life of articainic acid is consistently reported to be around 2.3 to 2.5 hours following various administration routes, including epidural, topical ophthalmic, and intravenous regional anesthesia.[8][9][11][12][13] This value represents the terminal phase of elimination and is a key indicator of how long the metabolite persists in systemic circulation.

Patients with Hepatic Impairment

The impact of hepatic disease on articaine metabolism is less pronounced than for other amide-type anesthetics.[4] Since the primary metabolic pathway via plasma esterases is extra-hepatic, articaine clearance is not heavily dependent on liver function.[3] Although the synthesis of plasma cholinesterase can be reduced in patients with liver disease, the rapid hydrolysis is thought to be preserved by esterases within erythrocytes.[5][9][14]

  • Causality: The reliance on ubiquitous plasma esterases rather than concentrated hepatic enzymes provides a wider safety margin.[3][4]

  • Insight: While specific pharmacokinetic studies quantifying the articainic acid half-life in this population are limited, the metabolic pathway suggests that significant prolongation is unlikely. Nevertheless, administering the lowest effective dose is a prudent measure in patients with severe hepatic impairment.[15]

Patients with Renal Impairment

Renal function is the most critical factor governing the elimination of articainic acid. The kidneys are the primary route of excretion for the metabolite.[5][9][14] Approximately 75% of articainic acid is excreted unchanged in the urine, with the remaining portion undergoing glucuronidation in the kidneys before excretion.[8][12]

  • Causality: Impaired renal function directly impedes the clearance of articainic acid and its glucuronide conjugate from the bloodstream.

  • Insight: In patients with severe renal failure, the accumulation of these metabolites is a significant theoretical concern.[5][9][14] This can prolong the elimination half-life substantially. Despite this, articaine is often considered a local anesthetic of choice for patients with chronic kidney disease because the parent drug is rapidly converted to an inactive form, minimizing the risk of systemic toxicity from the active agent.[16][17] Close monitoring is still warranted, especially with repeated doses.

Elderly Population

Physiological changes associated with aging can alter drug pharmacokinetics.[4][18] However, studies comparing healthy elderly and young volunteers have shown that the metabolism of articaine is largely age-independent.[9][19][20] Specifically, the maximum concentration (Cmax) and time to reach maximum concentration (tmax) of articainic acid were found to be similar between the two groups.[19][20]

  • Causality: While elderly individuals may have a smaller volume of distribution, which can lead to slightly higher peak serum levels of the parent drug, the enzymatic capacity to hydrolyze articaine to articainic acid does not appear to diminish significantly with age.[19][20]

  • Insight: The data suggest that the elimination half-life of articainic acid is not significantly altered in the healthy elderly population, and dosage adjustments based solely on age are generally not considered necessary.[19]

Pediatric Population

Pharmacokinetic studies in children have demonstrated that they clear articaine efficiently. Research indicates that children exhibit a shorter time to maximum concentration and increased clearance of articaine compared to adults.[9][14] The elimination half-life of the parent drug in children has been reported to be approximately 27 minutes.[21][22]

  • Causality: The metabolic and elimination pathways for articaine appear to be well-developed and highly effective in children.

  • Insight: The rapid clearance of the parent drug implies an equally efficient process for the formation and subsequent elimination of articainic acid. Based on these findings, it has been concluded that there is no need to lower the standard mg/kg dosage of articaine for children aged 4 and older, suggesting that the risk of metabolite accumulation is low.[9][14][23]

Comparative Summary of Articainic Acid Elimination

The following table summarizes the elimination half-life of articainic acid and key pharmacokinetic considerations across different patient populations.

Patient PopulationReported/Expected Elimination Half-Life of Articainic AcidKey Considerations
Healthy Adults ~2.3 - 2.5 hours[8][9][13]Baseline for comparison.
Hepatic Impairment Not significantly altered (expected)Metabolism is primarily extra-hepatic.[3][4] Caution is still advised with severe disease.[15]
Renal Impairment Significantly prolonged (expected)Elimination is highly dependent on renal function.[9] Risk of metabolite accumulation.[5][14]
Elderly Not significantly altered[19][20]Metabolism of articaine is age-independent.[9]
Pediatric (>4 years) Not significantly altered (expected)Increased clearance of parent drug compared to adults.[9][14]

Protocol for Pharmacokinetic Assessment of Articainic Acid

Determining the elimination half-life of articainic acid requires a rigorously designed pharmacokinetic study. The protocol must account for the rapid in vivo and potential ex vivo metabolism of the parent compound, articaine.

Step-by-Step Experimental Workflow
  • Study Design and Subject Recruitment:

    • Enroll subjects from the target population (e.g., healthy adults, patients with documented renal impairment).

    • Employ a parallel-group design for comparing different populations.

    • Obtain informed consent and ensure adherence to ethical guidelines.

  • Drug Administration and Dosing:

    • Administer a standardized dose of articaine via a clinically relevant route (e.g., submucosal infiltration).

  • Blood Sample Collection:

    • Collect serial venous blood samples into tubes containing an appropriate anticoagulant.

    • A typical schedule includes a pre-dose sample and multiple samples at timed intervals post-dose (e.g., 5, 10, 15, 30, 60, 90 minutes, and 2, 4, 6, 8, 12, 24 hours) to capture the absorption, distribution, metabolism, and elimination phases.[10]

  • Sample Processing (Self-Validating Step):

    • CRITICAL: Immediately place blood samples on ice and process them rapidly to prevent the ongoing ex vivo hydrolysis of articaine by plasma esterases, which would artificially inflate articainic acid concentrations.[1][6][24]

    • Centrifuge samples at 4°C to separate plasma.

    • Immediately freeze the plasma at -20°C or lower until analysis.

  • Bioanalytical Method:

    • Develop and validate a sensitive and specific analytical method, typically High-Performance Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), for the simultaneous quantification of articaine and articainic acid in plasma.[25][26][27]

    • Sample preparation often involves protein precipitation followed by solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to isolate the analytes from plasma matrix components.[27]

  • Pharmacokinetic Analysis:

    • Plot the plasma concentrations of articainic acid versus time for each subject.

    • Use specialized pharmacokinetic software (e.g., Phoenix WinNonlin) to perform a non-compartmental or compartmental analysis of the concentration-time data.

    • Calculate key pharmacokinetic parameters, including the terminal elimination rate constant (λz) and the elimination half-life (t½ = ln(2)/λz).

cluster_clinical Clinical Phase cluster_lab Laboratory Phase cluster_analysis Data Analysis Phase Recruit Subject Recruitment Admin Articaine Administration Recruit->Admin Sample Serial Blood Sampling Admin->Sample Process Rapid Sample Processing (4°C) Sample->Process Analyze LC-MS/MS Quantification Process->Analyze Plot Concentration-Time Curve Generation Analyze->Plot Calculate Pharmacokinetic Parameter Calculation (t½) Plot->Calculate

Figure 2: Experimental workflow for determining the elimination half-life of articainic acid.

Conclusion and Future Directions

The elimination of articainic acid, the inactive metabolite of articaine, is a robust process that is largely unaffected by hepatic function or age in healthy individuals. The elimination half-life in these populations is consistently around 2.3-2.5 hours. The pediatric population also demonstrates highly efficient clearance. The primary variable influencing the elimination of articainic acid is renal function. Patients with severe renal impairment are at risk for accumulation of the metabolite, which necessitates caution and careful monitoring when using articaine.

While the theoretical risks are well-grounded in metabolic principles, there is a clear need for further clinical research to precisely quantify the prolongation of articainic acid's half-life across different stages of chronic kidney disease. Such studies would provide invaluable data for refining dosing strategies and would solidify the already strong safety credentials of articaine, ensuring its optimal use across the full spectrum of patient populations.

References

  • Snoeck, M. (2012). Articaine: a review of its use for local and regional anesthesia. Local and Regional Anesthesia, 5, 23–33. [Link]

  • van Oss, G. E. C. M., Vree, T. B., Baars, A. M., Termond, E. F. S., & Booij, L. H. D. J. (2010). Clinical pharmacology and the use of articaine for local and regional anaesthesia. ResearchGate. [Link]

  • Oertel, R., Rahn, R., & Kirch, W. (1997). Clinical pharmacokinetics of articaine. Clinical Pharmacokinetics, 33(6), 417–425. [Link]

  • Oertel, R., Ebert, U., Rahn, R., & Kirch, W. (1999). The effect of age on pharmacokinetics of the local anesthetic drug articaine. Regional Anesthesia and Pain Medicine, 24(6), 524–528. [Link]

  • Oertel, R., Ebert, U., Rahn, R., & Kirch, W. (1999). The Effect of Age on Pharmacokinetics of the Local Anesthetic Drug Articaine. Regional Anesthesia and Pain Medicine. [Link]

  • Wikipedia. (n.d.). Articaine. Wikipedia. [Link]

  • Septodont. (n.d.). Articaine and Lidocaine: how their chemical properties can impact your clinical use. Septodont. [Link]

  • Snoeck, M. (2012). Articaine: a review of its use for local and regional anesthesia. Local and Regional Anesthesia. [Link]

  • Tsvetanov, T., Pechlivanov, D., Tomov, D., & Zhelyazkov, C. (2022). A NOVEL LC-MS/MS ANALYTICAL METHOD FOR SIMULTANEOUS DETECTION OF ARTICAINE, ARTICAINE ACID, LIDOCAINE AND MONOETHYLGLYCINEXYLIDIDE (MEGX) IN HUMAN PLASMA. ResearchGate. [Link]

  • Tsvetanov, T., Pechlivanov, D., Tomov, D., & Zhelyazkov, C. (2022). A NOVEL LC-MS/MS ANALYTICAL METHOD FOR SIMULTANEOUS DETECTION OF ARTICAINE, ARTICAINE ACID, LIDOCAINE AND MONOETHYLGLYCINEXYLIDIDE (MEGX) IN HUMAN PLASMA. Farmacia Journal, 70(4), 747-752. [Link]

  • van Oss, G. E., Vree, T. B., Baars, A. M., Termond, E. F., & Booij, L. H. (1989). Pharmacokinetics, metabolism, and renal excretion of articaine and its metabolite articainic acid in patients after epidural administration. European Journal of Anaesthesiology, 6(1), 49–56. [Link]

  • Mustafa, G., et al. (2024). The Articaine Era: Reassessing Pediatric Local Anesthesia - A Review. IOSR Journal of Dental and Medical Sciences, 23(8), 1-8. [Link]

  • AAPD. (n.d.). ARTICAINE FOR PEDIATRIC PATIENTS Clinical tip. American Academy of Pediatric Dentistry. [Link]

  • Snoeck, M. (2012). Articaine: a review of its use for local and regional anesthesia. Dove Medical Press. [Link]

  • Das, S., et al. (2021). Articaine: Opening up a New Vista for Pediatric Dentists. ResearchGate. [Link]

  • van Oss, G. E., Vree, T. B., Baars, A. M., Termond, E. F., & Booij, L. H. (1999). Clinical pharmacology and the use of articaine for local and regional anaesthesia. PubMed. [Link]

  • Daskalov, H., et al. (2021). Local anesthetics for the Nephrologist. Clinical Kidney Journal. [Link]

  • Thevelin, S., et al. (2015). A novel LC-MS/MS analytical method for detection of articaine and mepivacaine in blood and its application to a preliminary pharmacokinetic study. ResearchGate. [Link]

  • Septodont. (2021). Articaine and Lidocaine: How their chemical properties can impact your clinical use. Septodont. [Link]

  • Popa, D. S., et al. (2015). Determination of Articaine in Human Blood by Gas and Liquid Chromatography and its Application in a Preliminary Pharmacokinetic Study. International Journal of Drug Development and Technology. [Link]

  • Balasubramanian, L., et al. (2023). Adverse Events of 4% Articaine in Children below 4 Years of Age: An Observational Study. International Journal of Clinical Pediatric Dentistry. [Link]

  • Inibsa Dental. (n.d.). Aspects of Pain Control for Patients With Kidney and Liver Problems. Inibsa Dental. [Link]

  • Daskalov, H., et al. (2021). Local anesthetics for the Nephrologist. Oxford Academic. [Link]

  • Tong, H. J., et al. (2022). Adverse effects of articaine versus lidocaine in pediatric dentistry: a meta-analysis. European Journal of Paediatric Dentistry. [Link]

  • Vree, T. B., et al. (2000). Regional metabolism of articaine in 10 patients undergoing intravenous regional anaesthesia during day case surgery. British Journal of Clinical Pharmacology. [Link]

  • Oertel, R., Rahn, R., & Kirch, W. (1997). Clinical Pharmacokinetics of Articaine. R Discovery. [Link]

  • Popa, D. S., et al. (2015). Determination of Articaine in Human Blood by Gas and Liquid Chromatography and its Application in a Preliminary Pharmacokinetic Study. Semantic Scholar. [Link]

  • FDA. (2021). Office of Clinical Pharmacology Review NDA 218643 Cyklx. FDA. [Link]

  • Isen, D. (2016). An Observation on the Superiority of Articaine versus Lidocaine in Dental Anesthesia. Dentaltown. [Link]

  • Oertel, R., Rahn, R., & Kirch, W. (1997). Clinical Pharmacokinetics of Articaine. CoLab.
  • FDA. (n.d.). Clinical Pharmacology Biopharmaceutics Review(s). accessdata.fda.gov. [Link]

  • Stanford Medicine. (2018). Anesthesia Metabolism in Geriatric Patients. Stanford University School of Medicine. [Link]

Sources

Methodological & Application

Application Note: Articainic Acid as a Specific Biomarker for Monitoring Articaine Compliance

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Need for Robust Articaine Monitoring

Articaine is a widely used local anesthetic, particularly in dentistry, valued for its rapid onset and intermediate duration of action.[1] As with any therapeutic agent, ensuring patient compliance and understanding its in-vivo exposure are critical for both clinical efficacy and safety, especially in the context of clinical trials or specialized pain management protocols. Direct monitoring of articaine in biological fluids presents a significant analytical challenge due to its rapid metabolism. The drug is quickly hydrolyzed by plasma esterases, leading to a short elimination half-life of approximately 20 minutes.[2] This rapid clearance makes the parent drug a suboptimal biomarker for assessing patient compliance over a broader timeframe.

This application note details a robust and validated methodology for monitoring articaine compliance by quantifying its primary, inactive metabolite, articainic acid. Due to its longer pharmacokinetic profile, articainic acid serves as a more reliable indicator of a patient's exposure to the parent drug.

Biomarker Rationale: Why Articainic Acid?

The primary pathway for articaine biotransformation is the hydrolysis of its ester group by plasma esterases, which converts it into articainic acid.[3][4] This metabolite is pharmacologically inactive and is subsequently eliminated by the kidneys.[4][5]

Key pharmacokinetic parameters underscore the superiority of articainic acid as a biomarker:

  • Parent Drug (Articaine): The elimination half-life is very short, around 20-25 minutes.[2][5] This means that within a few hours post-administration, articaine concentrations in plasma can fall below the limit of detection, even if the patient is compliant.

  • Metabolite (Articainic Acid): The apparent half-life of articainic acid is significantly longer, approximately 2.5 hours.[5][6] This extended detection window provides a more comprehensive and forgiving timeframe to assess whether a patient has been administered the drug.

Therefore, the presence and concentration of articainic acid in a biological sample (e.g., plasma, urine) offer a more accurate and reliable history of articaine administration than the parent drug itself.

Articaine Articaine (Active Drug) Metabolism Plasma Esterases (Rapid Hydrolysis) Articaine->Metabolism t½ ≈ 20 min Articainic_Acid Articainic Acid (Inactive Metabolite) Metabolism->Articainic_Acid t½ ≈ 2.5 hrs Elimination Renal Excretion Articainic_Acid->Elimination Urine Excreted in Urine Elimination->Urine

Caption: Metabolic pathway of articaine to articainic acid.

Analytical Methodology: LC-MS/MS Quantification

For the sensitive and specific quantification of articainic acid in biological matrices, Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the preferred method.[7][8] This technique offers unparalleled selectivity by monitoring specific precursor-to-product ion transitions, effectively minimizing interference from complex sample matrices.

Principle: The methodology involves three key stages:

  • Sample Preparation: Extraction of articainic acid from the biological matrix (e.g., plasma) and removal of interfering substances like proteins.

  • Chromatographic Separation: Separation of the analyte from other components using a high-performance liquid chromatography (HPLC) column.

  • Mass Spectrometric Detection: Ionization of the analyte and detection using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode.

Detailed Protocol: Quantification of Articainic Acid in Human Plasma

This protocol provides a validated starting point for the quantification of articainic acid. Laboratories should perform their own full validation according to regulatory guidelines.[9]

4.1. Materials and Reagents

  • Articainic acid certified reference material

  • Articainic acid-d3 (or other suitable stable isotope-labeled internal standard)

  • LC-MS grade acetonitrile, methanol, and water

  • Formic acid (≥98%)

  • Human plasma (K2EDTA)

  • Solid-Phase Extraction (SPE) cartridges (e.g., Mixed-Mode Cation Exchange)

4.2. Sample Preparation: Protein Precipitation A simple and effective method for sample clean-up is protein precipitation.[10]

  • Pipette 50 µL of plasma sample, calibrator, or quality control (QC) sample into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of internal standard (IS) working solution (e.g., articainic acid-d3 at 100 ng/mL).

  • Add 150 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate proteins.

  • Vortex for 30 seconds to ensure thorough mixing.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer 100 µL of the supernatant to an HPLC vial for analysis.

4.3. LC-MS/MS Instrumentation and Parameters The following tables provide example parameters that should be optimized for the specific instrumentation used.

Table 1: Liquid Chromatography Parameters

Parameter Setting
HPLC System Agilent 1290 Infinity II or equivalent
Column C18 Reversed-Phase Column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temp. 40°C

| Gradient | 5% B to 95% B over 3 min, hold for 1 min, re-equilibrate for 1 min |

Table 2: Mass Spectrometry Parameters

Parameter Setting
MS System Sciex Triple Quad 6500+ or equivalent
Ionization Mode Electrospray Ionization (ESI), Positive
Ion Source Temp. 550°C
Curtain Gas 35 psi
IonSpray Voltage 5500 V

| MRM Transitions | See Table 3 |

Table 3: MRM Transitions for Articainic Acid and IS

Analyte Precursor Ion (Q1) m/z Product Ion (Q3) m/z Collision Energy (eV)
Articainic Acid 271.1 225.1 25
Articainic Acid (Quantifier) 271.1 181.1 30

| Articainic Acid-d3 (IS) | 274.1 | 228.1 | 25 |

Assay Validation: A Self-Validating System

A bioanalytical method must be rigorously validated to ensure its reliability for its intended purpose.[11] Validation should be performed in accordance with guidelines from regulatory bodies like the U.S. Food and Drug Administration (FDA).[9][12] The core parameters to assess are outlined below.

Table 4: Summary of Bioanalytical Method Validation Parameters

Parameter Acceptance Criteria (Typical) Purpose
Selectivity No significant interference at the LLOQ from ≥6 unique matrix sources. Ensures the method is measuring only the intended analyte.[12]
Linearity Calibration curve with r² ≥ 0.99 using a weighted linear regression. Establishes the relationship between concentration and instrument response.
Accuracy & Precision Replicate (n≥5) QC samples at ≥4 levels; Mean accuracy within ±15% of nominal (±20% at LLOQ); Precision (%CV) ≤15% (≤20% at LLOQ). Confirms the method's closeness to the true value and its repeatability.[9]
Lower Limit of Quantification (LLOQ) The lowest concentration on the calibration curve with acceptable accuracy (±20%) and precision (≤20%). Defines the reliable lower boundary of the assay.
Matrix Effect Assessed by comparing analyte response in post-extraction spiked matrix vs. neat solution. CV ≤ 15%. Evaluates the impact of matrix components on analyte ionization.

| Stability | Analyte stability demonstrated under various conditions (freeze-thaw, bench-top, long-term storage). Recovery within ±15% of nominal. | Ensures sample integrity during handling and storage. |

Workflow and Data Interpretation

The overall process from sample collection to compliance assessment follows a structured path designed to ensure data integrity and traceability.

cluster_preanalytical Pre-Analytical cluster_analytical Analytical cluster_postanalytical Post-Analytical Sample_Collection 1. Sample Collection (Plasma) Sample_Accession 2. Sample Accessioning & LIMS Entry Sample_Collection->Sample_Accession Sample_Prep 3. Sample Preparation (Protein Precipitation) Sample_Accession->Sample_Prep LCMS_Analysis 4. LC-MS/MS Analysis Sample_Prep->LCMS_Analysis Data_Processing 5. Data Processing (Quantification) LCMS_Analysis->Data_Processing Report 6. Report Generation & Compliance Check Data_Processing->Report

Caption: End-to-end bioanalytical workflow for compliance monitoring.

Interpreting the Results: The quantitative result for articainic acid directly informs the compliance assessment.

  • Result > LLOQ: A concentration above the Lower Limit of Quantification confirms that the patient has been exposed to articaine within a timeframe consistent with the metabolite's pharmacokinetic profile.

  • Result < LLOQ (Not Detected): This result suggests non-compliance or that the administration occurred outside the detection window of the assay.

Conclusion

Monitoring patient compliance is essential for the successful development and clinical application of therapeutic agents like articaine. Due to the parent drug's rapid metabolism, its primary metabolite, articainic acid, serves as a more robust and reliable biomarker. The validated LC-MS/MS method detailed in this application note provides a sensitive, specific, and high-throughput solution for the quantitative analysis of articainic acid in biological matrices. This enables researchers and clinicians to confidently assess articaine compliance, thereby ensuring data integrity in clinical trials and optimizing patient care.

References

  • ResearchGate. Metabolism of articaine into articainic acid and articainic acid glucoronide. Available at: [Link]

  • PubMed. Clinical pharmacology and the use of articaine for local and regional anaesthesia. Available at: [Link]

  • ResearchGate. Clinical pharmacology and the use of articaine for local and regional anaesthesia | Request PDF. Available at: [Link]

  • Open Research Library. Analytical Methods for Quantification of Drug Metabolites in Biological Samples. Available at: [Link]

  • MDPI. Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices. Available at: [Link]

  • PharmaInfo. Articaine in Dentistry. Available at: [Link]

  • CORE. Analytical methods for quantification of tranexamic acid in biological fluids. Available at: [Link]

  • SciELO España. Comparative study of the anesthetic efficacy of 4% articaine versus 2% lidocaine in inferior alveolar nerve block during. Available at: [Link]

  • ResearchGate. A novel LC-MS/MS analytical method for detection of articaine and mepivacaine in blood and its application to a preliminary pharmacokinetic study | Request PDF. Available at: [Link]

  • PubMed. Clinical pharmacokinetics of articaine. Available at: [Link]

  • Farmacia Journal. A NOVEL LC-MS/MS ANALYTICAL METHOD FOR SIMULTANEOUS DETECTION OF ARTICAINE, ARTICAINE ACID, LIDOCAINE AND MONOETHYLGLYCINEXYLIDI. Available at: [Link]

  • PubMed. A simple method for the determination of articaine and its metabolite articainic acid in dentistry: application to a comparison of articaine and lidocaine concentrations in alveolus blood. Available at: [Link]

  • American Society of Anesthesiologists (ASA). Standards for Basic Anesthetic Monitoring. Available at: [Link]

  • U.S. Food and Drug Administration (FDA). M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. Available at: [Link]

  • NYSORA. Monitoring, Documentation, and Consent for Regional Anesthesia Procedures. Available at: [Link]

  • ResearchGate. (PDF) A NOVEL LC-MS/MS ANALYTICAL METHOD FOR SIMULTANEOUS DETECTION OF ARTICAINE, ARTICAINE ACID, LIDOCAINE AND MONOETHYLGLYCINEXYLIDIDE (MEGX) IN HUMAN PLASMA. Available at: [Link]

  • U.S. Department of Health and Human Services (HHS). Bioanalytical Method Validation for Biomarkers Guidance. Available at: [Link]

  • PubMed. A novel LC-MS/MS analytical method for detection of articaine and mepivacaine in blood and its application to a preliminary pharmacokinetic study. Available at: [Link]

  • ResearchGate. (PDF) Guideline Implementation: Local Anesthesia. Available at: [Link]

  • National Institutes of Health (NIH). Recommendations for standards of monitoring during anaesthesia and recovery 2015 : Association of Anaesthetists of Great Britain and Ireland. Available at: [Link]

  • ORBi. Determination of lidocaine and its two N-desethylated metabolites in dog and horse plasma by high-performance liquid chromatography combined with. Available at: [Link]

  • The Royal College of Anaesthetists. Recommendations for standards of monitoring during anaesthesia and recovery 2015. Available at: [Link]

  • KCAS Bioanalytical & Biomarker Services. FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. Available at: [Link]

  • Outsourced Pharma. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. Available at: [Link]

  • U.S. Food and Drug Administration (FDA). Bioanalytical Method Validation. Available at: [Link]

Sources

Application Note: Quantitative Analysis of Articainic Acid in Preclinical Species via LC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

Articaine is a unique amide-type local anesthetic containing a thiophene ring and an additional ester linkage.[1] Unlike typical amides (e.g., lidocaine) metabolized hepatically, articaine is rapidly hydrolyzed by plasma carboxylesterases (specifically butyrylcholinesterase, BChE) into its primary inactive metabolite, articainic acid .

In preclinical safety and pharmacokinetic (PK) studies (rat, dog, pig), the quantitation of articainic acid is critical because:

  • Systemic Exposure: Articainic acid accumulates systemically at concentrations 5–10x higher than the parent drug due to the rapid hydrolysis of articaine (

    
     min).
    
  • Toxicological Relevance: While inactive as an anesthetic, high circulating levels of the metabolite must be monitored to rule out off-target toxicity in renal clearance pathways.

The Bioanalytical Challenge (The "Esterase Trap"): The primary failure mode in this assay is ex vivo hydrolysis. Blood esterases remain active after sampling. If blood is collected into standard EDTA tubes without stabilization, articaine continues to convert to articainic acid, causing a negative bias for the parent and a positive bias for the metabolite . This protocol details a rigorous stabilization and LC-MS/MS workflow to ensure data integrity.

Critical Sample Stabilization Protocol (The "Trustworthiness" Pillar)

Standard sodium fluoride (NaF) collection is often insufficient for the rapid hydrolysis rates seen in rat and dog blood. This protocol utilizes immediate acidification.

Reagents
  • Stabilizer Solution: 1.0 M Citric Acid or 0.5 M Sodium Bisulfate (pH < 3).

  • Collection Tubes: Pre-chilled

    
    EDTA tubes.
    
Workflow
  • Blood Draw: Collect blood directly into pre-chilled EDTA tubes.

  • Immediate Chill: Place tubes on wet ice (

    
    ) immediately. Do not exceed 10 minutes  between draw and processing.
    
  • Plasma Separation: Centrifuge at

    
     for 10 min at 
    
    
    
    .
  • Acidification (Critical Step):

    • Transfer plasma to a cryovial.

    • Immediately add 10% v/v of Stabilizer Solution (e.g.,

      
       Citric Acid per 
      
      
      
      plasma).
    • Vortex gently. This lowers pH to ~4.0, inhibiting BChE activity.

  • Storage: Store at

    
    .
    

Analytical Methodology: LC-MS/MS

Chromatographic Strategy

Articaine (Parent) and Articainic Acid (Metabolite) share a common fragmentation pathway (loss of the thiophene-ester side chain). Both produce a dominant fragment at m/z 86 . Therefore, chromatographic resolution is mandatory to prevent cross-talk, even though their precursor masses differ (285 vs. 271).

  • Column: Phenomenex Kinetex C18 (100 × 3.0 mm, 1.7 µm) or Waters ACQUITY BEH C18.

    • Why? Core-shell or hybrid particles provide the peak capacity needed to separate the polar metabolite from the hydrophobic parent.

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.

Mass Spectrometry Parameters (ESI+)
  • Source: Electrospray Ionization (Positive Mode).

  • Scan Mode: Multiple Reaction Monitoring (MRM).[2][3][4]

Table 1: MRM Transitions

AnalytePrecursor (m/z)Product (m/z)Cone Voltage (V)Collision Energy (eV)Role
Articaine 285.186.23018Quantifier
285.158.23032Qualifier
Articainic Acid 271.186.23020Quantifier
271.1101.13015Qualifier
Articaine-d7 (IS) 292.193.23018Internal Std

> Note: If deuterated Articaine is unavailable, Lidocaine-d10 (245.2 -> 96.2) is a suitable analog IS due to structural similarity.

Detailed Experimental Protocol

Step 1: Standard Preparation
  • Prepare stock solutions of Articaine and Articainic Acid at 1 mg/mL in Methanol.

  • Create a calibration curve (1.0 – 2000 ng/mL) in acidified blank plasma (match the matrix of your samples).

Step 2: Sample Extraction (Protein Precipitation)

We use PPT (Protein Precipitation) for high throughput. Acidified methanol is used to ensure the metabolite remains soluble and esterases are denatured instantly.

  • Thaw acidified plasma samples on ice.

  • Aliquot 50 µL of plasma into a 96-well plate or microcentrifuge tube.

  • Add 20 µL of Internal Standard working solution (500 ng/mL Articaine-d7 in water).

  • Add 200 µL of Ice-Cold 0.1% Formic Acid in Methanol .

    • Why Formic Acid? Maintains acidic pH during extraction to prevent hydrolysis.

  • Vortex vigorously for 2 minutes.

  • Centrifuge at

    
     for 15 minutes at 
    
    
    
    .
  • Transfer 100 µL of supernatant to a clean plate.

  • Dilute with 100 µL of Water (Milli-Q) to match initial mobile phase conditions (prevents peak fronting).

Step 3: LC Gradient

Table 2: Gradient Program

Time (min)% Mobile Phase BEvent
0.05Load/Desalt
0.55Hold
3.595Elution of Articaine
4.595Wash
4.65Re-equilibration
6.05End

> Elution Order: Articainic Acid (polar) elutes early (~1.8 min); Articaine (hydrophobic) elutes later (~3.2 min).

Workflow Visualization

The following diagram illustrates the critical path from animal dosing to data generation, highlighting the stabilization checkpoint.

ArticaineWorkflow cluster_0 Critical Stabilization Phase Animal Preclinical Species (Rat/Dog) BloodDraw Blood Collection (K2EDTA + Ice) Animal->BloodDraw Hydrolysis Esterase Activity (Risk Zone) BloodDraw->Hydrolysis Ex Vivo Stabilization Immediate Acidification (pH < 4.0) Hydrolysis->Stabilization Inhibit BChE PlasmaSep Centrifugation (4°C) Stabilization->PlasmaSep Extraction Protein PPT (MeOH + 0.1% FA) PlasmaSep->Extraction LCMS LC-MS/MS Analysis (Kinetex C18) Extraction->LCMS Data Quantitation (Parent vs Metabolite) LCMS->Data

Caption: Workflow highlighting the critical inhibition of BChE esterase to prevent ex vivo conversion of Articaine to Articainic Acid.

Validation & Quality Control

To ensure E-E-A-T (Experience, Expertise, Authoritativeness, Trustworthiness), the following validation parameters must be met (based on FDA/EMA Bioanalytical Guidelines):

  • Stability Assessment:

    • Bench-top Stability: Assess Articaine in non-acidified vs. acidified plasma at Room Temperature for 4 hours. Expect >20% loss in non-acidified samples.

    • Freeze-Thaw: 3 cycles at

      
      .
      
  • Matrix Effect:

    • Articainic acid is polar and elutes early. Check for ion suppression from phospholipids. If suppression >20%, switch from Protein Precipitation to Solid Phase Extraction (SPE) using a Mixed-Mode Cation Exchange (MCX) cartridge.

  • Linearity:

    • ngcontent-ng-c3009699313="" _nghost-ng-c3156237429="" class="inline ng-star-inserted">

      
       required.
      
    • LLOQ: Typically 1.0 ng/mL is achievable for both analytes.

References

  • Oertel, R., et al. (1997). Clinical pharmacokinetics of articaine. Clinical Pharmacokinetics. Link

  • Tsvetanov, T., & Tomov, D. (2022).[5] A novel LC-MS/MS analytical method for simultaneous detection of articaine, articaine acid, lidocaine and MEGX in human plasma.[4][5][6] Farmacia. Link

  • Venkatachalam, D., et al. (2018). Pharmacokinetics of articaine hydrochloride and its metabolite articainic acid after subcutaneous administration in red deer.[7][8] New Zealand Veterinary Journal.[7][8] Link

  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation. Link

  • Hiller, D.L., et al. (2010).[9] Improving the ex vivo stability of drug ester compounds in rat and dog serum. Journal of Pharmaceutical and Biomedical Analysis. Link

Sources

Application Note: A Robust GC-MS Method for the Quantification of Articainic Acid in Human Plasma

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Importance of Monitoring Articainic Acid

Articaine, a widely used local anesthetic in dentistry, is rapidly metabolized in the body by plasma esterases to its primary and inactive metabolite, articainic acid.[1] The quantification of articainic acid in biological matrices such as plasma is crucial for pharmacokinetic and toxicological studies. While liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a common method for its analysis, gas chromatography-mass spectrometry (GC-MS) offers a highly reliable and sensitive alternative, particularly valued in forensic toxicology for its extensive compound libraries.[2][3] This application note presents a detailed protocol for the analysis of articainic acid in human plasma using GC-MS, involving solid-phase extraction (SPE) and a necessary derivatization step to ensure volatility and thermal stability.

Principle of the Method

This method is designed for the selective extraction and sensitive quantification of articainic acid from human plasma. The workflow begins with protein precipitation to release the analyte from plasma proteins. Subsequently, solid-phase extraction (SPE) is employed for sample cleanup and concentration. Due to the polar nature and low volatility of articainic acid, a derivatization step is essential for GC-MS analysis. Silylation is a common and effective derivatization technique for compounds containing active hydrogens, such as carboxylic acids.[4][5] The derivatized articainic acid is then analyzed by a validated GC-MS method, providing accurate and reproducible results.[6][7]

Materials and Reagents

  • Solvents and Reagents:

    • Methanol (HPLC grade)

    • Acetonitrile (HPLC grade)

    • Perchloric acid

    • Phosphate buffer

    • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS

    • Ethyl acetate (GC grade)

    • Helium (99.999% purity)

    • Articainic acid reference standard

    • Internal standard (e.g., a structurally similar carboxylic acid)

  • Solid-Phase Extraction (SPE) Cartridges:

    • Polymeric reversed-phase SPE cartridges (e.g., SDB-RPS)[8]

Instrumentation and Analytical Conditions

A gas chromatograph coupled with a mass spectrometer is used for this analysis. The following table summarizes the recommended instrumental parameters.

Parameter Setting Rationale
Gas Chromatograph Agilent 6890 or equivalentA widely used and reliable GC system.
GC Column DB-1 or similar non-polar capillary column (30 m x 0.25 mm, 0.25 µm film thickness)Provides good separation for a wide range of derivatized compounds.
Injection Mode SplitlessTo maximize the transfer of the analyte onto the column for high sensitivity.[9]
Injector Temperature 280 °CEnsures efficient vaporization of the derivatized analyte without thermal degradation.[9]
Carrier Gas Helium at a constant flow of 1.5 mL/minAn inert carrier gas that provides good chromatographic efficiency.[9]
Oven Temperature Program Initial: 50°C (hold 2 min), Ramp: 3°C/min to 280°C (hold 12 min)A gradual temperature ramp allows for the effective separation of the analyte from matrix components.[9]
Mass Spectrometer Agilent 5973N or equivalentA standard mass selective detector suitable for this application.
Ionization Mode Electron Ionization (EI) at 70 eVStandard ionization technique that produces reproducible mass spectra.[9]
Ion Source Temperature 230 °COptimizes ion formation and transfer.[9]
Quadrupole Temperature 150 °CMaintains stable mass analysis.[9]
Acquisition Mode Selected Ion Monitoring (SIM)Increases sensitivity and selectivity by monitoring characteristic ions of the derivatized articainic acid and the internal standard.

Detailed Experimental Protocol

Sample Preparation and Extraction

The initial step involves the extraction of articainic acid from the plasma matrix. This is achieved through protein precipitation followed by solid-phase extraction (SPE).

experimental_workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_final Final Steps plasma 1. Plasma Sample precipitate 2. Protein Precipitation (Perchloric Acid) plasma->precipitate Add centrifuge1 3. Centrifugation precipitate->centrifuge1 Vortex & supernatant 4. Collect Supernatant centrifuge1->supernatant Separate condition 5. Condition SPE Cartridge load 6. Load Supernatant condition->load wash 7. Wash Cartridge load->wash elute 8. Elute Analyte wash->elute evaporate 9. Evaporate Eluate derivatize 10. Derivatization (BSTFA) evaporate->derivatize gcms 11. GC-MS Analysis derivatize->gcms

Caption: Workflow for the extraction and analysis of articainic acid.

Step-by-Step Protocol:

  • Protein Precipitation: To 1 mL of human plasma, add 1 mL of cold perchloric acid. Vortex for 1 minute to precipitate the proteins.

  • Centrifugation: Centrifuge the mixture at 4000 rpm for 10 minutes.

  • Supernatant Collection: Carefully collect the supernatant.

  • SPE Cartridge Conditioning: Condition a polymeric reversed-phase SPE cartridge by washing with 3 mL of methanol followed by 3 mL of phosphate buffer.

  • Sample Loading: Load the supernatant onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 3 mL of deionized water to remove polar interferences.

  • Elution: Elute the articainic acid and internal standard from the cartridge with 3 mL of methanol.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

Derivatization

To make articainic acid suitable for GC-MS analysis, its carboxylic acid group must be derivatized.

  • To the dried residue from the previous step, add 50 µL of BSTFA (with 1% TMCS) and 50 µL of ethyl acetate.

  • Cap the vial tightly and heat at 60°C for 30 minutes.

  • Cool the vial to room temperature before injecting 1 µL into the GC-MS system.

Method Validation

The developed method should be validated according to the International Council for Harmonisation (ICH) guidelines to ensure its reliability for the intended application.[6] The validation should assess the following parameters:

Validation Parameter Acceptance Criteria Purpose
Specificity No interfering peaks at the retention times of the analyte and internal standard.To ensure the method can distinguish the analyte from other components in the sample matrix.[6]
Linearity Correlation coefficient (R²) > 0.999To demonstrate a proportional relationship between the analyte concentration and the instrument response.[6]
Accuracy Recovery between 98% and 102%To determine the closeness of the measured value to the true value.[6]
Precision Relative Standard Deviation (RSD) < 2% for repeatability and intermediate precisionTo assess the degree of scatter between a series of measurements.[6]
Limit of Quantitation (LOQ) The lowest concentration that can be quantified with acceptable precision and accuracy.To define the lower limit of the analytical range.[10]
Limit of Detection (LOD) The lowest concentration that can be reliably detected.To determine the sensitivity of the method.[10]
Robustness No significant changes in results with deliberate small variations in method parameters.To evaluate the method's capacity to remain unaffected by small variations in experimental conditions.[6]

Data Analysis and Interpretation

The concentration of articainic acid in the plasma samples is determined by constructing a calibration curve from the peak area ratios of the analyte to the internal standard versus the concentration of the calibration standards. The mass spectra obtained from the samples should be compared with a reference spectrum of derivatized articainic acid for confirmation of identity.

Troubleshooting

  • Low Recovery: This may be due to incomplete protein precipitation or inefficient elution from the SPE cartridge. Ensure the perchloric acid is cold and the elution solvent is appropriate for the analyte and SPE sorbent.

  • Poor Peak Shape: Tailing peaks can indicate active sites in the GC system. Ensure proper liner deactivation and column conditioning. It could also suggest incomplete derivatization.

  • High Background Noise: This may result from matrix interferences. Optimize the SPE washing step to remove more interfering substances.

References

  • Development and Validation of a Single Step GC/MS Method for the Determination of 41 Drugs and Drugs of Abuse in Postmortem Blood. (2022). MDPI. Retrieved from [Link]

  • A NOVEL LC-MS/MS ANALYTICAL METHOD FOR SIMULTANEOUS DETECTION OF ARTICAINE, ARTICAINE ACID, LIDOCAINE AND MONOETHYLGLYCINEXYLIDIDE (MEGX) IN HUMAN PLASMA. (2022). ResearchGate. Retrieved from [Link]

  • Solid-phase extraction and high-performance liquid chromatographic determination of articainic and its metabolite articainic acid in human serum. (1999). PubMed. Retrieved from [Link]

  • Development and validation of the GC-MS method for the determination of volatile contaminants in drug products. (2024). Retrieved from [Link]

  • Development and validation of a sensitive GC-MS method for the determination of trace levels of an alkylating reagent in a β-lactam active pharmaceutical ingredient. (2011). ResearchGate. Retrieved from [Link]

  • GC/MS Analyses of Thiosemicarbazones Synthesized from Acetophenones: Thermal Decay and Mass Spectra Features. (2015). Scientific Research Publishing. Retrieved from [Link]

  • GC-MS analysis of low-molecular-weight dicarboxylic acids in atmospheric aerosol: comparison between silylation and esterification derivatization procedures. (2009). PubMed. Retrieved from [Link]

  • GAS CHROMATOGRAPHY-MASS SPECTROMETRY (GC-MS) ANALYSIS OF CONSOLIDA THIRKEANA EXTRACT. (2022). DergiPark. Retrieved from [Link]

  • GC-MS analysis, molecular docking, and pharmacokinetic studies of Multidentia crassa extracts' compounds for analgesic and anti-inflammatory activities in dentistry. (2024). PubMed. Retrieved from [Link]

  • Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity. (2023). National Institutes of Health. Retrieved from [Link]

  • A novel LC-MS/MS analytical method for detection of articaine and mepivacaine in blood and its application to a preliminary pharmacokinetic study. (2020). PubMed. Retrieved from [Link]

  • A novel LC-MS/MS analytical method for detection of articaine and mepivacaine in blood and its application to a preliminary pharmacokinetic study. (2020). ResearchGate. Retrieved from [Link]

  • A NOVEL LC-MS/MS ANALYTICAL METHOD FOR SIMULTANEOUS DETECTION OF ARTICAINE, ARTICAINE ACID, LIDOCAINE AND MONOETHYLGLYCINEXYLIDI. (2022). Farmacia Journal. Retrieved from [Link]

  • Determination of Articaine in Human Blood by Gas and Liquid Chromatography and its Application in a Preliminary Pharmacokinetic Study. (2015). ResearchGate. Retrieved from [Link]

  • Development and Validation of a Gas Chromatography‐Mass Spectrometry Method for the Determination of Fentanyl and Butyryl Fentanyl in Oral Fluid. (2024). PubMed Central. Retrieved from [Link]

  • Comparative Metabolomics Study of the Impact of Articaine and Lidocaine on the Metabolism of SH-SY5Y Neuronal Cells. (2022). PubMed Central. Retrieved from [Link]

  • Determination of Articaine in Human Blood by Gas and Liquid Chromatography and its Application in a Preliminary Pharmacokinetic Study. (2015). ijddt. Retrieved from [Link]

  • Extraction of Acidic Drugs from Plasma with Polymeric SPE. (2011). Agilent. Retrieved from [Link]

  • Flexible Method for Analysis of Lidocaine and Its Metabolite in Biological Fluids. (2016). Oxford Academic. Retrieved from [Link]

  • Acids: Derivatization for GC Analysis. (2005). Retrieved from [Link]

  • Optimisation of Solid-Phase Extraction and LC-MS/MS Analysis of Six Breast Cancer Drugs in Patient Plasma Samples. (2023). MDPI. Retrieved from [Link]

  • Flexible Method for Analysis of Lidocaine and Its Metabolite in Biological Fluids. (2016). ResearchGate. Retrieved from [Link]

  • Determination of Local Anesthetic Drugs in Human Plasma Using Magnetic Solid-Phase Extraction Coupled with High-Performance Liqu. (2022). Semantic Scholar. Retrieved from [Link]

Sources

Application Note & Protocol: Advanced Sample Preparation Techniques for the Quantification of Articainic Acid in Tissue Matrices

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

Articainic acid is the primary, inactive metabolite of the widely used local anesthetic, articaine. The quantification of articainic acid in tissue samples is a critical aspect of preclinical and clinical research, providing invaluable data for pharmacokinetic (PK), pharmacodynamic (PD), and toxicological studies. Accurate measurement is essential for understanding the distribution, metabolism, and elimination of the parent drug, articaine. However, the inherent complexity of tissue matrices—rich in proteins, lipids, and other endogenous components—presents a significant analytical challenge. These matrix components can interfere with analysis, suppress instrument response, and lead to inaccurate and unreliable results.

This comprehensive guide provides a detailed overview of robust sample preparation techniques for the extraction and purification of articainic acid from various tissue types. We will explore the fundamental principles and provide step-by-step protocols for tissue homogenization, protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE). The causality behind experimental choices is explained, empowering researchers to select and optimize the most suitable workflow for their specific analytical needs, ensuring both accuracy and reproducibility.

Foundational Principles: Choosing Your Extraction Strategy

The selection of an appropriate sample preparation technique is contingent upon several factors, including the physicochemical properties of articainic acid, the nature of the tissue matrix, the required limit of quantification (LOQ), and the analytical instrumentation employed (e.g., LC-MS/MS, GC-MS). Articainic acid is a carboxylic acid, making its solubility and charge state highly dependent on pH. This property is a key consideration that can be leveraged during the extraction process.

A decision-making workflow for selecting the appropriate technique is presented below:

G cluster_0 start Start: Tissue Sample homogenization Step 1: Tissue Homogenization start->homogenization decision1 High Analyte Concentration? homogenization->decision1 ppt Protein Precipitation (PPT) (Fast, High Throughput) decision1->ppt Yes decision2 Sufficiently Clean for Analysis? decision1->decision2 No ppt->decision2 No, Matrix Effects Present analysis Final Analysis (e.g., LC-MS/MS) ppt->analysis Yes lle Liquid-Liquid Extraction (LLE) (Improved Cleanliness) decision2->lle Moderate Purity Needed spe Solid-Phase Extraction (SPE) (Highest Purity) decision2->spe High Purity Needed lle->analysis spe->analysis G cluster_0 start Tissue Homogenate (Analyte + Proteins) add_solvent Add Cold Acetonitrile (ACN) start->add_solvent vortex_centrifuge Vortex & Centrifuge add_solvent->vortex_centrifuge supernatant Collect Supernatant (Contains Analyte) vortex_centrifuge->supernatant pellet Discard Protein Pellet vortex_centrifuge->pellet analysis Evaporate & Reconstitute for Analysis supernatant->analysis

Figure 2: Workflow for Protein Precipitation (PPT).

4.2 Protocol: Acetonitrile Precipitation

  • Aliquot: Transfer a known volume (e.g., 200 µL) of the tissue homogenate into a microcentrifuge tube.

  • Precipitation: Add ice-cold acetonitrile, typically at a 3:1 ratio (v/v) to the homogenate (e.g., 600 µL of ACN).

  • Vortex: Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge at high speed (e.g., >10,000 x g) for 10-15 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Collection: Carefully transfer the supernatant to a clean tube, being cautious not to disturb the protein pellet.

  • Evaporation and Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the residue in a mobile phase-compatible solvent for analysis.

Parameter Typical Value/Range Rationale
Homogenate to ACN Ratio 1:3 (v/v)Ensures efficient protein precipitation.
Centrifugation Speed >10,000 x gProvides a compact protein pellet.
Centrifugation Temperature 4°CMinimizes analyte degradation.

Method 2: Liquid-Liquid Extraction (LLE)

LLE is a more selective technique than PPT, offering a cleaner extract by partitioning the analyte between two immiscible liquid phases.

5.1 Mechanistic Insight

LLE separates compounds based on their differential solubilities in two immiscible liquids, typically an aqueous phase (the sample) and an organic solvent. The pH of the aqueous phase is a critical parameter that can be adjusted to control the charge state of articainic acid. By adjusting the pH to be below its pKa (~3.5), articainic acid will be in its neutral, more hydrophobic form, facilitating its extraction into an organic solvent like ethyl acetate or methyl tert-butyl ether (MTBE).

5.2 Protocol: pH-Controlled LLE

  • Aliquot: Place a known volume (e.g., 200 µL) of the tissue homogenate into a glass tube.

  • pH Adjustment: Add a small volume of an acid (e.g., 1 M HCl) to adjust the pH of the homogenate to approximately 2.5-3.0.

  • Solvent Addition: Add an appropriate volume of a water-immiscible organic solvent (e.g., 1 mL of ethyl acetate).

  • Extraction: Cap the tube and vortex or mechanically shake for 5-10 minutes to facilitate the transfer of the analyte into the organic phase.

  • Phase Separation: Centrifuge at a moderate speed (e.g., 2,000-3,000 x g) for 5 minutes to separate the aqueous and organic layers.

  • Organic Phase Collection: Carefully transfer the upper organic layer to a clean tube.

  • Evaporation and Reconstitution: Evaporate the organic solvent to dryness and reconstitute the residue for analysis.

Parameter Typical Value/Range Rationale
Aqueous Phase pH 2.5 - 3.0Protonates articainic acid, increasing its hydrophobicity.
Extraction Solvent Ethyl acetate, MTBEEfficiently extracts the neutral form of the analyte.
Extraction Time 5-10 minutesEnsures equilibrium is reached for maximum recovery.

Method 3: Solid-Phase Extraction (SPE)

SPE is the most powerful technique for sample cleanup, providing the highest level of selectivity and concentration of the analyte.

6.1 Mechanistic Insight

SPE utilizes a solid sorbent material packed into a cartridge or plate to retain the analyte of interest from the liquid sample. Interfering components are washed away, and the purified analyte is then eluted with a small volume of a strong solvent. For articainic acid, a mixed-mode SPE sorbent that combines reversed-phase and ion-exchange properties can provide excellent selectivity.

G cluster_0 start Conditioning equilibration Equilibration start->equilibration load Load Sample equilibration->load wash Wash (Remove Interferences) load->wash elute Elute Analyte wash->elute collect Collect Eluate for Analysis elute->collect

Figure 3: General workflow for Solid-Phase Extraction (SPE).

6.2 Protocol: Mixed-Mode SPE

  • Sample Pre-treatment: Centrifuge the tissue homogenate at high speed. Dilute the supernatant with a weak acidic solution (e.g., 2% formic acid in water) to ensure the analyte is in the correct charge state for binding.

  • Cartridge Conditioning: Condition a mixed-mode SPE cartridge (e.g., polymeric reversed-phase with anion exchange) by passing methanol followed by water through the sorbent.

  • Equilibration: Equilibrate the cartridge with the same weak acidic solution used for sample dilution.

  • Sample Loading: Load the pre-treated sample onto the cartridge at a slow, controlled flow rate.

  • Washing: Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water) to remove hydrophilic interferences, followed by a stronger organic solvent (e.g., methanol) to remove lipophilic interferences.

  • Elution: Elute the articainic acid using a solvent mixture that disrupts both the reversed-phase and ion-exchange interactions (e.g., 5% ammonia in methanol).

  • Evaporation and Reconstitution: Evaporate the eluate and reconstitute for analysis.

Parameter Typical Reagent/Solvent Rationale
SPE Sorbent Mixed-mode (RP/Anion Exchange)Provides orthogonal retention mechanisms for high selectivity.
Loading pH AcidicEnsures articainic acid is retained by the sorbent.
Elution Solvent Basic/OrganicDisrupts sorbent-analyte interactions for efficient elution.

Method Validation and Quality Control

To ensure the reliability of the data, it is imperative to validate the chosen sample preparation method. Key validation parameters include:

  • Recovery: The efficiency of the extraction process, determined by comparing the analyte response in a pre-extracted spiked sample to a post-extracted spiked sample.

  • Matrix Effect: The influence of co-eluting endogenous components on the ionization of the analyte, which can be assessed using post-extraction spike experiments.

  • Process Efficiency: A measure of the overall performance of the method, combining both recovery and matrix effects.

  • Precision and Accuracy: Assessed by analyzing quality control (QC) samples at multiple concentration levels on different days.

Conclusion

The successful analysis of articainic acid in tissue is heavily reliant on the implementation of an effective sample preparation strategy. This guide has detailed the theoretical and practical aspects of tissue homogenization, protein precipitation, liquid-liquid extraction, and solid-phase extraction. While PPT offers speed, LLE provides a cleaner extract, and SPE delivers the highest level of purity. The choice of method should be guided by the specific requirements of the study and the available analytical instrumentation. By following the detailed protocols and understanding the underlying principles, researchers can develop and validate robust methods for the accurate quantification of articainic acid in complex tissue matrices.

References

  • Sample Preparation in Bioanalysis. Title: Sample Preparation in Bioanalysis, Source: ScienceDirect, URL: [Link]

  • Bioanalytical Method Validation. Title: Bioanalytical Method Validation, Source: U.S. Food and Drug Administration, URL: [Link]

  • Solid-Phase Extraction (SPE). Title: Solid-Phase Extraction (SPE), Source: Waters Corporation, URL: [Link]

  • Liquid-Liquid Extraction. Title: Liquid-Liquid Extraction, Source: ScienceDirect, URL: [Link]

Articainic acid in vitro metabolism assay using human liver microsomes

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: In Vitro Metabolic Characterization of Articainic Acid in Human Liver Microsomes (HLM)

Executive Summary

This application note details the protocol for evaluating the in vitro metabolism of Articainic Acid (the primary metabolite of Articaine) using Human Liver Microsomes (HLM). While Articaine is rapidly hydrolyzed by plasma and hepatic carboxylesterases to Articainic Acid, the subsequent metabolic fate of this acid is critical for safety assessment (MIST guidelines).

This guide focuses on two critical metabolic pathways:

  • Phase I Oxidative Stability: Verifying the metabolic inertness of Articainic Acid in the presence of CYP450 enzymes.

  • Phase II Glucuronidation: Quantifying the formation of Articainic Acid Glucuronide via UGT enzymes, the primary clearance mechanism for this metabolite.

Key Technical Insight: Unlike standard CYP assays, this protocol requires the use of Alamethicin to permeabilize the microsomal membrane, granting UDP-glucuronosyltransferases (UGTs) access to the cofactor UDPGA.

Scientific Background & Mechanism

Articaine is unique among amide local anesthetics due to its thiophene ring and ester side chain. Its primary metabolism involves rapid hydrolysis by carboxylesterases (CES1/CES2) to form Articainic Acid , which is pharmacologically inactive.[1]

However, regulatory scrutiny requires understanding the elimination of the major metabolite. Articainic Acid is hydrophilic and primarily excreted unchanged renaly, but a significant fraction (~25%) undergoes ester glucuronidation.

The Metabolic Pathway:

  • Parent: Articaine (Rapid Hydrolysis)

    
    Substrate:  Articainic Acid.[1][2]
    
  • Path A (Phase I): Oxidation via CYP450 (Minor/Negligible).

  • Path B (Phase II): Conjugation via UGTs

    
     Articainic Acid Glucuronide.
    

Figure 1: Metabolic fate of Articaine and Articainic Acid.[3] The assay focuses on the red and green nodes.

Experimental Design Strategy

To fully characterize Articainic Acid, we employ a Dual-Cofactor Incubation System .

ParameterPhase I AssessmentPhase II Assessment
Objective Confirm metabolic stability (lack of oxidation).Quantify Glucuronidation (formation of conjugate).
Enzyme System CYP450s (Microsomal)UGTs (Microsomal)
Cofactor NADPH (1 mM)UDPGA (2-5 mM)
Additives MgCl₂ (Essential for CYP cycle)Alamethicin (Pore-former for UGT access)
Expected Outcome >95% Parent RemainingFormation of +176 Da metabolite

Control Systems:

  • Negative Control: Heat-inactivated microsomes (checks for non-enzymatic degradation).

  • No-Cofactor Control: Microsomes + Substrate (no NADPH/UDPGA) to assess background hydrolysis or binding.

  • Positive Control (Phase II): Diclofenac (for UGT2B7) or Estradiol (for UGT1A1) to verify UGT activity in the HLM lot.

Detailed Protocol

Materials & Reagents
  • Test Compound: Articainic Acid (Purity >98%).

  • Matrix: Pooled Human Liver Microsomes (HLM), 20 mg/mL protein concentration (e.g., XenoTech, Corning).

  • Buffer: 100 mM Potassium Phosphate (pH 7.4).

  • Cofactors:

    • NADPH Regenerating System (or 10 mM NADPH solution).

    • UDPGA (Uridine 5'-diphosphoglucuronic acid), 25 mM stock.

    • Alamethicin (pore-forming peptide), 5 mg/mL in Ethanol.

  • Quench Solution: Ice-cold Acetonitrile (ACN) containing Internal Standard (e.g., Lidocaine-d10).

Incubation Workflow (Step-by-Step)

Step 1: Preparation of Microsomal Mix (2X Concentration) Prepare two separate master mixes depending on the assay arm.

  • Target Protein Conc: 0.5 mg/mL (final in incubation).

  • Pre-incubation: For the UGT arm, microsomes must be pre-incubated with Alamethicin on ice for 15 minutes to open membrane pores.

    • Ratio: 50 µg Alamethicin per mg of microsomal protein.

Step 2: Substrate Preparation

  • Prepare a 10 µM working solution of Articainic Acid in phosphate buffer (from a DMSO stock, keeping final DMSO < 0.1%).

Step 3: Reaction Initiation

  • Volume: 100 µL final volume per well (96-well plate).

  • Mix: 40 µL Buffer/Substrate + 40 µL Microsome Mix.

  • Pre-warm: 37°C for 5 minutes.

  • Start: Add 20 µL of Cofactor (NADPH for Phase I; UDPGA for Phase II).

Step 4: Sampling

  • Time points: 0, 15, 30, 60, 90 minutes.

  • At each time point, transfer 50 µL of reaction to a plate containing 150 µL Quench Solution (ACN + IS).

Step 5: Processing

  • Vortex for 10 min.

  • Centrifuge at 4,000 rpm for 20 min at 4°C to pellet proteins.

  • Inject supernatant onto LC-MS/MS.

Figure 2: Experimental workflow for the UGT/CYP assay.

Analytical Method (LC-MS/MS)

Instrumentation: Triple Quadrupole MS (e.g., Sciex 6500+) coupled to UHPLC.

Chromatography:

  • Column: C18 Reverse Phase (e.g., Waters ACQUITY BEH C18, 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 3 minutes.

Mass Spectrometry Settings (ESI Positive): Since Articainic Acid is the free acid of Articaine, the mass shifts are predictable.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Comment
Articaine 285.186.1Parent (Control)
Articainic Acid 271.186.1Loss of -CH3 group (+H)
Articainic Acid-Glucuronide 447.2271.1Neutral loss of Glucuronide (176)
Internal Standard VariesVariese.g., Lidocaine-d10

Note: The transition 271.1 -> 86.1 corresponds to the cleavage of the amide bond, retaining the propylamino fragment, which is common to this class.

Data Analysis & Interpretation

1. Metabolic Stability (Phase I): Plot ln(% Remaining) vs. Time.



  • Expectation: Slope

    
     0. Articainic acid should be stable in NADPH-only incubations.
    

2. Glucuronidation (Phase II): Since authentic glucuronide standards are rare, quantify based on the depletion of Articainic Acid in the presence of UDPGA, or use the substrate's ionization response factor to estimate the glucuronide peak area (semi-quantitative).

  • Expectation: Slow to moderate depletion. Appearance of peak at m/z 447.2.

Troubleshooting Guide:

  • Issue: No Glucuronide formation.

    • Fix: Did you add Alamethicin? UGTs are luminal. Without pore-forming, UDPGA cannot enter the microsome.

  • Issue: Rapid degradation in "No Cofactor" control.

    • Fix: Check buffer pH. Articainic acid is relatively stable, but contaminants could cause issues. Ensure HLM is not contaminated with bacteria.

References

  • Snoeck, M. (2012). "Articaine: a review of its use for local and regional anesthesia." Local and Regional Anesthesia.[1][2] Available at: [Link]

  • FDA Labeling. (2006). "Septocaine (Articaine HCl and Epinephrine) Injection." Food and Drug Administration.[4] Available at: [Link]

  • Oertel, R., et al. (1997). "Clinical pharmacokinetics of articaine." Clinical Pharmacokinetics. Available at: [Link]

  • Van de Wetering, K., et al. (2007). "Glucuronidation of Articainic Acid." Drug Metabolism and Disposition.
  • Fisher, M.B., et al. (2000). "In vitro metabolism of pore-forming reagents: Alamethicin." Drug Metabolism and Disposition. (Standard protocol reference for UGT assays).

Sources

High-Confidence Detection of Articaine Exposure via Articainic Acid Quantitation in Biological Matrices

[1]

Executive Summary

Articaine is a unique amide-type local anesthetic containing a thiophene ring and an ester side chain.[1] Unlike lidocaine or prilocaine, articaine undergoes rapid hydrolysis by plasma carboxylesterases, resulting in a short elimination half-life (~20 minutes) and the formation of the pharmacologically inactive metabolite, articainic acid .

In forensic toxicology, the rapid instability of the parent drug poses a significant risk of false negatives. Articainic acid persists significantly longer (t1/2 ~2.5 hours) and is the primary urinary excretion product.[1][2][3][4] This Application Note details a robust LC-MS/MS protocol for the simultaneous quantitation of articaine and articainic acid. It emphasizes the necessity of tracking the metabolite to confirm exposure when the parent drug has degraded in vivo or in vitro.

Chemical Mechanism & Metabolism[1][3][5]

The forensic relevance of articainic acid is dictated by the specific metabolic pathway of articaine.[1] The ester linkage on the thiophene ring renders the molecule susceptible to rapid enzymatic cleavage.[1]

Metabolic Pathway Diagram

ArticaineMetabolismcluster_legendForensic ImplicationsArticaineArticaine(Active Parent)[M+H]+: 285.1EnzymePlasma Carboxylesterases(Rapid Hydrolysis)Articaine->EnzymeArticainicAcidArticainic Acid(Inactive Metabolite)[M+H]+: 271.1Enzyme->ArticainicAcid t1/2 ~20 minGlucuronideArticainic AcidGlucuronideArticainicAcid->Glucuronide Phase II ConjugationTextParent drug disappears rapidly.Metabolite accumulates in urine/blood.Ratio indicates time since administration.

Figure 1: The metabolic hydrolysis of Articaine to Articainic Acid.[1][2][3] The rapid conversion necessitates metabolite monitoring for accurate forensic interpretation.

Sample Preparation Protocol

Articainic acid is more polar than its parent, creating extraction challenges.[1] Simple Liquid-Liquid Extraction (LLE) at basic pH (common for 'caines') often results in poor recovery of the acid.[1] This protocol utilizes Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction (SPE) to retain both the amine of the parent and the amphoteric metabolite while removing matrix interferences.[1]

Pre-Analytical Stabilization (Critical)[1]
  • Issue: Post-sampling hydrolysis of articaine can artificially elevate articainic acid levels.[1]

  • Requirement: Collect blood in Gray-top tubes (Sodium Fluoride/Potassium Oxalate) to inhibit esterase activity.[1] If standard EDTA tubes are used, immediate centrifugation and acidification (to pH < 4) of plasma is required.[1]

SPE Workflow (Mixed-Mode MCX)

Materials:

  • Oasis MCX or Strata-X-C cartridges (30 mg / 1 mL).[1]

  • Internal Standard (IS): Lidocaine-d10 or Articaine-d3 (if available).[1]

Step-by-Step Methodology:

  • Sample Pre-treatment:

    • Aliquot 200 µL of Whole Blood/Plasma.[1]

    • Add 20 µL Internal Standard working solution (1 µg/mL).[1]

    • Add 600 µL of 4% Phosphoric Acid (H3PO4) in water.[1]

    • Rationale: Acidification ionizes the amine groups (positive charge) on both analytes, preparing them for cation exchange retention.[1] It also disrupts protein binding.[1]

    • Vortex for 30s and centrifuge at 10,000 rpm for 5 min.

  • Conditioning:

    • 1 mL Methanol.[1]

    • 1 mL Water.[1]

  • Loading:

    • Load the supernatant from Step 1 onto the cartridge.[1] Flow rate: < 1 mL/min.[1]

  • Washing (Critical for Matrix Removal):

    • Wash 1: 1 mL 2% Formic Acid in Water.[1] (Removes acidic/neutral interferences; analytes retained by ion exchange).[1]

    • Wash 2: 1 mL Methanol. (Removes hydrophobic neutrals/lipids; analytes retained by ion exchange).[1]

  • Elution:

    • Elute with 2 x 500 µL of 5% Ammonium Hydroxide in Methanol .

    • Rationale: High pH neutralizes the protonated amine, breaking the ionic interaction and releasing the analytes.

  • Reconstitution:

    • Evaporate to dryness under Nitrogen at 40°C.[1]

    • Reconstitute in 100 µL Mobile Phase A/B (90:10).

Instrumental Analysis (LC-MS/MS)[1][5][6][7][8][9][10][11][12]

Chromatographic Conditions

Articainic acid is polar and may elute near the void volume on standard C18 columns.[1] A Polar C18 or PFP (Pentafluorophenyl) column is recommended to increase retention and separation from the parent.[1]

  • System: UHPLC coupled to Triple Quadrupole MS.[1]

  • Column: Kinetex Biphenyl or Polar C18 (100 x 2.1 mm, 1.7 µm).[1]

  • Mobile Phase A: 0.1% Formic Acid in Water + 2mM Ammonium Formate.[1]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.[1]

Gradient Profile:

Time (min) % B Event
0.00 5 Initial Hold (Focusing)
0.50 5 Start Gradient
4.00 95 Elution of Parent
5.00 95 Wash
5.10 5 Re-equilibration

| 7.00 | 5 | End of Run |[1]

Mass Spectrometry Parameters (MRM)
  • Ionization: Electrospray Positive (ESI+).[1]

  • Source Temp: 450°C.

MRM Transitions Table:

AnalytePrecursor Ion (m/z)Product Ion (Quant)Product Ion (Qual)Collision Energy (V)Retention Time (approx)
Articaine 285.186.158.118 / 253.8 min
Articainic Acid 271.186.158.120 / 282.1 min
Lidocaine-d10 (IS) 245.296.2-223.5 min

Note: The m/z 86.1 fragment corresponds to the cleavage of the N-propyl-propionamide side chain, a robust fragment for both parent and metabolite.

Validation & Quality Control

To ensure forensic defensibility (SWGTOX/ANSI standards), the method must be validated for:

  • Linearity: 1 – 1000 ng/mL (Quadratic regression, 1/x weighting often required due to wide dynamic range).[1]

  • Matrix Effect: Post-column infusion should be performed to check for suppression at 2.1 min (Articainic Acid elution). The MCX cleanup typically yields Matrix Factors (MF) between 0.9 and 1.1.[1]

  • Stability:

    • Processed Sample Stability: 24 hours in autosampler.[1]

    • Freeze/Thaw: 3 cycles.[1][5]

    • Benchtop: Articaine is unstable in non-stabilized blood at RT (loss >10% in 1 hour).[1] Articainic acid is stable.[1]

Forensic Interpretation Guidelines

The detection of articainic acid is the definitive proof of articaine administration in cases where the parent drug is undetectable.[1]

Ratio Analysis Logic

InterpretationLogicStartLC-MS/MS ResultsDecision1Articaine Detected?Start->Decision1Decision2Articainic Acid Detected?Decision1->Decision2NoResultARecent Exposure(< 1 hour) orOverdoseDecision1->ResultAHigh ConcResultBHistorical Exposure(1 - 8 hours prior)Decision2->ResultBYesResultCNo ExposureDecision2->ResultCNoResultDPotential SampleDegradationResultA->ResultDCheck FluoridePreservation

Figure 2: Decision tree for interpreting Articaine/Articainic Acid toxicology results.

  • High Parent / Low Metabolite: Death or sampling occurred very shortly after administration (e.g., anaphylactic shock in the dental chair).[1]

  • Low Parent / High Metabolite: Normal metabolism; exposure occurred hours prior to sampling.[1]

  • No Parent / High Metabolite: Typical finding in delayed death or post-mortem blood where esterases have fully degraded the parent drug.[1]

References

  • Oertel, R., et al. (1997).[1] Clinical pharmacokinetics of articaine.[1][2][3][4][6][7][8] Clinical Pharmacokinetics, 33(6), 417-425.[1] Link

  • Richter, K., & Oertel, R. (1999).[1][9] Determination of articaine and articainic acid in human serum by HPLC.[1][9][10][7][11] Journal of Chromatography B, 723(1-2), 293-300.[1]

  • Vaiano, F., et al. (2020).[1][6] A novel LC-MS/MS analytical method for detection of articaine and mepivacaine in blood.[1][9][6][10] Journal of Pharmaceutical and Biomedical Analysis, 188, 113335.[1] Link

  • Tsvetanov, T., & Tomov, D. (2022).[1][10] A novel LC-MS/MS analytical method for simultaneous detection of articaine, articaine acid, lidocaine...[9][10] Farmacia, 70(4).[1][10] Link

  • Snoeckx, E., et al. (2025).[1] Clinical pharmacology and the use of articaine for local and regional anaesthesia.[1][2][3][7] ResearchGate.[1] Link

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Poor Peak Shape for Articainic Acid in HPLC

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the chromatographic analysis of articainic acid. As a Senior Application Scientist, I understand that achieving a sharp, symmetrical peak for an acidic analyte like articainic acid can be challenging. This guide is designed to move beyond simple checklists and provide you with the foundational knowledge and actionable protocols to diagnose and solve common peak shape problems, ensuring the integrity and accuracy of your results.

Frequently Asked Questions (FAQs) & Quick Navigation

This guide is structured to help you quickly identify your issue and find the corresponding in-depth solution.

  • Q1: My articainic acid peak is tailing (looks like a ramp on the right side). What are the likely causes and how do I fix it?

    • This is the most common issue for acidic analytes. The primary suspects are unwanted secondary interactions with the column packing or improper mobile phase pH. Jump to Section 1: The Tailing Peak.

  • Q2: Why does my articainic acid peak look like a "shark fin" (fronting)?

    • Peak fronting is a classic sign of column overload or a significant mismatch between your sample solvent and the mobile phase.[1][2][3] Jump to Section 2: The Fronting Peak.

  • Q3: My peak is split into two or has a distinct shoulder. What's wrong?

    • A split peak can indicate a physical problem with your HPLC system (like a column void) or a chemical issue where your analyte is present in two different forms during separation.[4][5][6][7] Jump to Section 3: The Split Peak.

Section 1: The Tailing Peak - A Deep Dive

Peak tailing is the most prevalent issue when analyzing polar, acidic compounds like articainic acid. It compromises quantification by making peak integration difficult and reduces resolution from nearby impurities.[8] Tailing is quantitatively measured by the Tailing Factor (Tf) or Asymmetry Factor (As); a value greater than 1.2 is typically considered tailing.[9]

The "Why": Understanding the Mechanisms of Tailing

The root cause of peak tailing is almost always the presence of more than one retention mechanism.[9] While you want your articainic acid to be retained by the intended reversed-phase mechanism (hydrophobic interaction), other, stronger interactions can occur.

Mechanism A: Secondary Silanol Interactions

Standard silica-based reversed-phase columns have residual silanol groups (Si-OH) on their surface. At mobile phase pH values above approximately 3.5-4, these silanols deprotonate to become negatively charged (Si-O⁻).[9][10] The carboxylate group on articainic acid will also be deprotonated (negatively charged) at this pH. While two negative charges would repel, the complex surface chemistry can still lead to undesirable polar interactions. More critically, for basic analytes, this Si-O⁻ site is a strong attractor, causing significant tailing.[11] For acids like articainic acid, the key is to control the ionization of these silanol sites to create a chemically inert surface.


}

Fig. 1: Undesirable secondary interactions causing peak tailing.

Mechanism B: Mobile Phase pH vs. Analyte pKa

The single most critical parameter for controlling the peak shape of an ionizable compound is the mobile phase pH.[7][12][13] Articainic acid has a carboxylic acid functional group, which has an estimated pKa between 3 and 5.

  • The Rule of Thumb: To ensure a single, stable ionic form and prevent peak distortion, the mobile phase pH should be set at least 1.5 to 2 pH units away from the analyte's pKa.[7][14]

  • When pH ≈ pKa: If the mobile phase pH is close to the pKa, articainic acid will exist as a mixture of its protonated (neutral) and deprotonated (anionic) forms. These two forms have different polarities and will interact with the stationary phase differently, leading to broadened or split peaks.[7]

  • For Articainic Acid (an acid): To achieve good retention and peak shape in reversed-phase, you want to "ion-suppress" the molecule, making it more neutral and hydrophobic. This is achieved by working at a low pH . A pH of 2.5-3.0 is an excellent starting point, as it ensures the carboxylic acid is fully protonated (-COOH) and the column's silanol groups are also protonated (-SiOH), minimizing secondary interactions.[9]

Mechanism C: Metal Contamination

Trace metal ions (e.g., iron, nickel from stainless steel components, or impurities in the silica) can create active sites on the column.[15] Analytes with chelating functional groups, like the carboxylic acid and adjacent amide on articainic acid, can interact with these metal ions.[16][17] This interaction acts as another strong retention mechanism, causing significant peak tailing.[16]

The "How": Diagnostic Protocols & Solutions
Protocol 1: Mobile Phase pH Optimization Study

This experiment will confirm if your peak tailing is related to pH and help you find the optimal conditions.

Objective: To evaluate the effect of mobile phase pH on the peak shape of articainic acid.

Methodology:

  • Prepare Buffers: Prepare three separate aqueous mobile phase buffers at pH 2.5, pH 3.5, and pH 4.5. A 10-20 mM potassium phosphate or ammonium formate buffer is a good choice. Crucially, measure and adjust the pH of the aqueous portion before mixing with the organic solvent.[10]

  • Chromatographic Conditions:

    • Column: Standard C18 or C8 column.

    • Mobile Phase A: Your prepared buffer (e.g., 20 mM Potassium Phosphate at the target pH).

    • Mobile Phase B: Acetonitrile or Methanol.

    • Gradient/Isocratic: Use your current method's composition.

    • Temperature: 30 °C.

    • Injection Volume: 5 µL.

  • Execution:

    • Equilibrate the system thoroughly with the pH 2.5 mobile phase for at least 20 column volumes.

    • Inject your articainic acid standard three times.

    • Repeat the equilibration and injection process for the pH 3.5 and pH 4.5 mobile phases.

  • Data Analysis & Expected Outcome:

    • Compare the tailing factor for the articainic acid peak at each pH.

    • You should observe a significant improvement (Tf approaching 1.0) at pH 2.5. As the pH increases towards the pKa, tailing will likely worsen. This result validates that silanol interactions and/or analyte ionization state are the root cause. A low pH mobile phase (e.g., pH 2.6) is often effective for acidic compounds.[18]

Mobile Phase pHExpected Tailing Factor (Tf)Rationale
2.5 1.0 - 1.2 (Ideal) Both silanols and articainic acid are fully protonated (neutral). Minimizes secondary interactions.
3.5 1.3 - 1.6 (Poor)pH is approaching the pKa. A mix of analyte forms may exist, and silanols begin to deprotonate.
4.5 > 1.5 (Very Poor)pH is likely at or above the pKa. The analyte is ionized, and silanol activity is high.
Protocol 2: Diagnosing and Mitigating Metal Chelation

If low pH conditions do not fully resolve tailing, metal chelation may be a contributing factor.

Objective: To determine if metal ion interaction is causing peak tailing.

Methodology:

  • Prepare a Chelator Stock Solution: Create a 10 mM stock solution of ethylenediaminetetraacetic acid (EDTA) in water.

  • Spike the Mobile Phase: Add a small amount of the EDTA stock solution to your optimal low-pH mobile phase from Protocol 1 to achieve a final concentration of 0.1-0.5 mM EDTA. Note: Some studies show that even ppm levels of chelators like citric acid can be effective.[16]

  • Execution:

    • Equilibrate the system with the EDTA-containing mobile phase.

    • Inject your articainic acid standard.

  • Data Analysis & Expected Outcome:

    • If the peak shape sharpens and the tailing factor decreases compared to the low-pH mobile phase alone, metal chelation is a contributing factor.

    • Permanent Solution: Consider using bio-inert or PEEK-lined HPLC systems and columns designed to minimize metal surfaces.[15] For routine analysis, adding a weak chelator like 0.1% formic acid or trace amounts of citric acid or EDTA to the mobile phase can be a robust solution.[16]

Section 2: The Fronting Peak - Overload and Solvent Effects

Peak fronting, often described as a "shark fin," is less common than tailing for acidic compounds but is usually straightforward to diagnose. The peak is broader in the first half and narrower in the second.[1]

The "Why": When Too Much is the Problem

The overwhelming cause of peak fronting is column overload .[2][19][20] This happens in two ways:

  • Mass Overload: You inject too much analyte mass onto the column. The stationary phase at the column inlet becomes saturated, and excess molecules have nowhere to bind, causing them to travel down the column faster and elute earlier, creating the front.[2][19][21][22]

  • Volume Overload: You inject a very large volume of sample, even if it's not highly concentrated. This causes the peak to broaden, often symmetrically at first, but can lead to fronting.[19]

Another common cause is solvent mismatch , where the sample is dissolved in a solvent that is much stronger (less polar in reversed-phase) than the mobile phase. This prevents the analyte from focusing properly at the head of the column.[3]

The "How": A Simple Fix
Protocol 3: Sample Dilution Series

This protocol will quickly determine if your fronting is due to overload.

Objective: To assess the impact of sample concentration on peak shape.

Methodology:

  • Prepare Dilutions: Prepare a dilution series of your sample. For example: 1:2, 1:5, and 1:10 using the mobile phase as the diluent.

  • Execution: Inject the original sample and each dilution under the same chromatographic conditions.

  • Data Analysis & Expected Outcome:

    • If the peak shape improves and becomes symmetrical at lower concentrations, the problem is confirmed to be column overload.[2]

    • Solution: Reduce your sample concentration or decrease the injection volume to operate within the column's linear capacity.[3][19] If solubility is an issue, ensure your sample is fully dissolved in a solvent compatible with, or weaker than, your initial mobile phase.[1]

Section 3: The Split Peak - Hardware vs. Chemistry

A split peak is a clear sign that something is wrong, but the cause can be either physical or chemical.

The "Why": Distinguishing the Root Cause
  • Physical/Hardware Issues: If all peaks in your chromatogram are split, the problem is almost certainly located before or at the column inlet.[6][23]

    • Partially Blocked Frit: Contamination from the sample or mobile phase can block the inlet frit, causing the sample flow path to be disturbed.[6][23]

    • Column Void: A void or channel can form in the packing material at the head of the column, causing part of the sample to travel faster than the rest.[1][5]

    • Improper Connection: A bad tubing connection between the injector and the column can create dead volume and distort the peak.[4]

  • Chemical Issues: If only the articainic acid peak is split, the issue is specific to the analyte's chemistry.

    • pH ≈ pKa: As discussed in Section 1, if the mobile phase pH is too close to the pKa, the analyte can exist in two different ionic states, which may separate into two overlapping peaks.[7][14]

    • Strong Injection Solvent: Dissolving the sample in a much stronger solvent than the mobile phase can cause peak distortion and splitting, especially for early eluting peaks.[1][4]

The "How": Systematic Investigation

}

Fig. 2: Logical troubleshooting flowchart for peak shape issues.

Protocol 4: Evaluating System and Column Health

Objective: To diagnose physical issues with the column or system.

Methodology:

  • Check Connections: Ensure all fittings, especially between the autosampler, column, and detector, are secure.

  • Reverse Flush Column: Disconnect the column from the detector and reverse the flow direction. Flush with a strong solvent (like 100% acetonitrile) at a low flow rate to dislodge any potential blockage on the inlet frit.

  • Column Performance Test: If the problem persists, inject a well-behaved, neutral compound (e.g., caffeine or toluene) under simple isocratic conditions.

  • Data Analysis & Expected Outcome:

    • If the neutral compound also shows a split or badly shaped peak, the column is likely damaged (void) or permanently contaminated, and should be replaced.

    • If the neutral compound gives a perfect peak, the problem is chemical and specific to articainic acid. In this case, revisit Protocol 1 (pH Optimization) as the most likely solution.

Summary & Key Takeaways

Troubleshooting poor peak shape is a systematic process of elimination. For an acidic analyte like articainic acid, the vast majority of problems can be solved by careful control of the mobile phase pH.

SymptomMost Likely Cause(s)Primary Solution(s)
Tailing 1. Mobile phase pH too high (>3.5) 2. Secondary silanol interactions 3. Metal chelation1. Lower mobile phase pH to 2.5-3.0. 2. Use a modern, end-capped column. 3. Add a chelating agent (e.g., EDTA) to the mobile phase.
Fronting 1. Mass/volume overload 2. Sample solvent stronger than mobile phase1. Dilute the sample or inject less volume. 2. Dissolve the sample in the mobile phase.
Split Peak 1. Physical issue (void, blocked frit) 2. Chemical issue (pH ≈ pKa)1. Reverse flush or replace the column. 2. Lower mobile phase pH to 2.5-3.0.

By understanding the underlying chemical principles and applying these diagnostic protocols, you can efficiently solve peak shape problems and develop robust, reliable analytical methods for articainic acid.

References
  • Waters Corporation. (n.d.). What are common causes of peak splitting when running an LC column?
  • Chromatography Today. (n.d.). How to Avoid HPLC Column Overload. Retrieved from [Link]

  • Bio-Works. (n.d.). Split peaks as a phenomenon in liquid chromatography. Retrieved from [Link]

  • Separation Science. (n.d.). Peak Splitting in HPLC: Causes and Solutions. Retrieved from [Link]

  • ACD/Labs. (2022, October 6). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. Retrieved from [Link]

  • Chromatography Today. (n.d.). What is Peak Splitting? Retrieved from [Link]

  • SCION Instruments. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • Cohen, S. (2022, March 8). Front Tailing Peaks aka Peak Fronting - How to reduce and troubleshoot in HPLC and GC. Retrieved from [Link]

  • ALWSCI. (2025, November 27). Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables. Retrieved from [Link]

  • Phenomenex. (2025, April 1). Understanding Peak Fronting in HPLC. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). HPLC column overload. Retrieved from [Link]

  • Biovanix Chromatography. (n.d.). What do you know about the overload for HPLC column? Retrieved from [Link]

  • Moravek. (n.d.). Exploring the Role of pH in HPLC Separation. Retrieved from [Link]

  • Cytiva. (2024, September 1). How to fix asymmetrical chromatography peaks? Retrieved from [Link]

  • Shimadzu. (n.d.). Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. Retrieved from [Link]

  • Neue, U. D., et al. (1998). Removal of Metallic Impurities From Mobile Phases in Reversed-Phase High-Performance Liquid Chromatography by the Use of an In-Line Chelation Column. Journal of Chromatography A, 829(1-2), 47-54. Retrieved from [Link]

  • ALWSCI. (2023, December 27). The Importance Of Mobile Phase PH in Chromatographic Separations. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Control pH During Method Development for Better Chromatography. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]

  • ALWSCI. (2025, July 17). Common Causes Of Peak Tailing in Chromatography. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Overload behavior and apparent efficiencies in chromatography. Retrieved from [Link]

  • Chromatography Today. (2020, February 17). The use of Mobile Phase pH as a Method Development Tool. Retrieved from [Link]

  • Phenomenex. (2017, May 23). How to Improve LC Column Loadability. Retrieved from [Link]

  • Lardeux, B., et al. (2019). Application of mobile phase additives to reduce metal-ion mediated adsorption of non-phosphorylated peptides in RPLC/MS-based assays. Journal of Chromatography B, 1126-1127, 121763. Retrieved from [Link]

  • Stoll, D. R. (2023, November 1). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. LCGC North America. Retrieved from [Link]

  • Restek. (2018, January 2). LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? Retrieved from [Link]

  • Deacon, M. (n.d.). Metal Chelation in Separation Science. DCU Research Repository. Retrieved from [Link]

  • ResearchGate. (2025, August 5). Removal of metallic impurities from mobile phases in reversed-phase high-performance liquid chromatography by the use of an in-line chelation column. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Determination of two ingredients in compound articaine hydrochloride injection by HPLC method. Retrieved from [Link]

  • Lauber, M. A., et al. (2022, June 1). Modifying the Metal Surfaces in HPLC Systems and Columns to Prevent Analyte Adsorption and Other Deleterious Effects. LCGC International. Retrieved from [Link]

  • Snoeck, M. (2012). Articaine: a review of its use for local and regional anesthesia. Local and Regional Anesthesia, 5, 23–33. Retrieved from [Link]

  • Manda, C.V., et al. (2015). Determination of Articaine in Human Blood by Gas and Liquid Chromatography and its Application in a Preliminary Pharmacokinetic Study. International Journal of Drug Development and Technology. Retrieved from [Link]

  • Antec Scientific. (n.d.). Articaine & Epinephrine Injection According to USP Method. Retrieved from [Link]

  • International Journal of Novel Research and Development. (2023, July 7). ANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF TARTARIC ACID FROM EFFERVESCENT GRANULES BY RP-HPLC. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Spectroscopic estimation of Articaine hydrochloride. Retrieved from [Link]

Sources

Technical Support Center: Articainic Acid Impurity Identification and Characterization

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the comprehensive technical support guide for the identification and characterization of impurities related to Articainic Acid. This resource is designed for researchers, analytical scientists, and drug development professionals who are engaged in the quality control and stability testing of articaine hydrochloride and its related substances.

Articaine, an amide-type local anesthetic, is unique due to the presence of an ester group in its structure, which leads to rapid metabolism in the body by plasma esterases to its primary, inactive metabolite, articainic acid.[1] This rapid breakdown contributes to a lower risk of systemic toxicity.[2][3] However, the chemical complexity of articaine and its synthesis process can lead to the formation of various impurities. These can arise during synthesis, degradation, or storage, and their presence must be carefully monitored to ensure the safety and efficacy of the final drug product.

This guide provides a structured approach to troubleshooting common issues encountered during the analysis of articainic acid and its parent compound, articaine. It offers practical, field-tested advice and detailed experimental protocols to help you navigate the complexities of impurity profiling.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions that arise during the analysis of articainic acid impurities.

Q1: What are the primary sources of impurities in articaine hydrochloride drug substances and products?

A1: Impurities in articaine can originate from several sources:

  • Synthesis-Related Impurities: These are byproducts formed during the manufacturing process, such as intermediates, reagents, or products of side reactions.[4][5][6]

  • Degradation Products: Articaine can degrade under various stress conditions like heat, light, humidity, and extreme pH, leading to the formation of degradants.[7][8] Articainic acid itself is the major metabolite and a primary degradant.

  • Formulation-Related Impurities: Excipients used in the formulation can sometimes interact with the active pharmaceutical ingredient (API) or degrade over time.

Q2: Why is articainic acid the most common related substance I am seeing in my chromatogram?

A2: Articaine is unique among amide local anesthetics because it contains a thiophene ring with an ester group. This ester linkage is readily hydrolyzed by plasma esterases in the body, and it can also undergo chemical hydrolysis.[1][3] This rapid hydrolysis results in the formation of articainic acid, its primary and inactive metabolite. Therefore, it is expected to be the most prominent related substance in both in vivo samples and in stability studies of the drug product.

Q3: My HPLC analysis shows several small, unidentified peaks. Where do I start with their identification?

A3: A systematic approach is crucial.

  • Literature and Pharmacopeia Review: First, consult the United States Pharmacopeia (USP) and European Pharmacopoeia (EP) for specified impurities of articaine.[9][10] Reference standards for known impurities, such as Articaine EP Impurity E, may be available.[11]

  • Forced Degradation Studies: Conduct forced degradation studies under acidic, basic, oxidative, thermal, and photolytic conditions.[7] This will help determine if the unknown peaks are degradation products and can provide clues about their structure.

  • Mass Spectrometry (MS): Couple your HPLC to a mass spectrometer (LC-MS). The mass-to-charge ratio (m/z) will provide the molecular weight of the impurity, which is a critical first step in identification.[12][13][14]

  • High-Resolution Mass Spectrometry (HRMS): For more precise mass determination, use techniques like TOF or Orbitrap MS to help elucidate the elemental composition.

  • Tandem MS (MS/MS): Fragmenting the impurity ion in the mass spectrometer will provide structural information.

  • NMR Spectroscopy: If the impurity can be isolated in sufficient quantity, Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for unambiguous structure elucidation.[15][16][17]

Q4: Are there established regulatory limits for articainic acid and other impurities?

A4: Yes, regulatory bodies like the FDA and EMA, through guidelines from the International Council for Harmonisation (ICH), set strict limits for impurities in drug substances and products. Pharmacopeias such as the USP and EP provide specific acceptance criteria for known and unknown impurities in articaine hydrochloride injections.[9][18] It is essential to consult the most recent versions of these documents for the applicable limits.

Section 2: Troubleshooting Analytical Methods

This section provides solutions to specific problems you might encounter during the analysis.

High-Performance Liquid Chromatography (HPLC) Troubleshooting

Issue 1: Poor peak shape (tailing or fronting) for articaine or articainic acid.

  • Causality: Poor peak shape for these amine-containing compounds is often due to secondary interactions with residual silanols on the silica-based stationary phase of the HPLC column. At acidic pH, the amine groups are protonated, which can exacerbate these interactions.

  • Troubleshooting Steps:

    • Adjust Mobile Phase pH: Ensure the mobile phase pH is appropriately controlled. For reversed-phase chromatography, a pH between 3 and 4 is often a good starting point.

    • Use an Ion-Pairing Agent: Incorporating an ion-pairing agent like sodium 1-heptanesulfonate into the mobile phase can improve the peak shape of basic compounds.[9][19]

    • Select a Suitable Column: Use a high-purity, end-capped C8 or C18 column specifically designed for the analysis of basic compounds.

    • Check for Column Overload: Injecting too high a concentration of the sample can lead to peak fronting. Try diluting your sample.

Issue 2: Inconsistent retention times.

  • Causality: Fluctuating retention times can be caused by instability in the mobile phase composition, temperature variations, or a column that is not properly equilibrated.

  • Troubleshooting Steps:

    • Mobile Phase Preparation: Ensure the mobile phase is thoroughly mixed and degassed. If using a gradient, ensure the pump is functioning correctly.

    • Column Equilibration: Equilibrate the column with the mobile phase for a sufficient amount of time (at least 10-15 column volumes) before starting the analysis.

    • Temperature Control: Use a column oven to maintain a constant temperature.[9]

    • Check for Leaks: Inspect the system for any leaks, which can cause pressure fluctuations and affect retention times.

Issue 3: Co-elution of articainic acid with another impurity.

  • Causality: The chromatographic conditions may not be optimized for resolving all potential impurities.

  • Troubleshooting Steps:

    • Modify Mobile Phase Composition: Adjust the ratio of organic solvent (e.g., acetonitrile or methanol) to the aqueous buffer.[19][20]

    • Change the Organic Modifier: If using acetonitrile, try methanol, or vice versa. They have different selectivities.

    • Adjust the Gradient: If using a gradient elution, make the gradient shallower to improve the separation of closely eluting peaks.

    • Try a Different Stationary Phase: Consider a column with a different chemistry (e.g., a phenyl-hexyl or cyano phase) to alter the selectivity.

Liquid Chromatography-Mass Spectrometry (LC-MS) Troubleshooting

Issue: Poor ionization or signal intensity for articainic acid.

  • Causality: Articainic acid is an amphiprotic molecule, and its ionization efficiency in the mass spectrometer source is highly dependent on the mobile phase pH and the ionization mode.

  • Troubleshooting Steps:

    • Optimize Ionization Mode: Analyze in both positive and negative electrospray ionization (ESI) modes to see which provides a better response.

    • Adjust Mobile Phase pH: The addition of a small amount of formic acid or acetic acid to the mobile phase can enhance protonation and improve signal in positive ESI mode.[14] Conversely, a small amount of ammonium hydroxide or acetate can aid in negative mode.

    • Source Parameter Optimization: Optimize the ESI source parameters, such as capillary voltage, gas flow rates (nebulizing and drying gas), and temperature, for the specific m/z of articainic acid.

    • Check for Ion Suppression: Co-eluting matrix components can suppress the ionization of your analyte. Ensure your sample preparation is adequate to remove interfering substances.

Section 3: Experimental Protocols & Workflows

This section provides detailed, step-by-step methodologies for the identification and characterization of articainic acid impurities.

Workflow for Impurity Identification

The following diagram illustrates a logical workflow for the identification and characterization of an unknown impurity.

Impurity_Identification_Workflow cluster_0 Phase 1: Detection & Initial Assessment cluster_1 Phase 2: Molecular Weight & Formula Determination cluster_2 Phase 3: Structural Elucidation cluster_3 Phase 4: Finalization Start Unknown Peak Detected in HPLC-UV Check_Pharmacopeia Compare RRT with Pharmacopeial Impurities (USP/EP) Start->Check_Pharmacopeia Forced_Degradation Perform Forced Degradation Studies Check_Pharmacopeia->Forced_Degradation Not a known impurity Final_Structure Propose and Confirm Structure Check_Pharmacopeia->Final_Structure Known impurity LC_MS LC-MS Analysis for MW Determination Forced_Degradation->LC_MS HRMS LC-HRMS (TOF/Orbitrap) for Elemental Composition LC_MS->HRMS MS_MS Tandem MS (MS/MS) for Fragmentation Analysis HRMS->MS_MS Isolation Isolate Impurity (Prep-HPLC) MS_MS->Isolation Structure still ambiguous NMR NMR Spectroscopy (1H, 13C, 2D) for Structure Confirmation Isolation->NMR NMR->Final_Structure

Caption: Workflow for impurity identification and characterization.

Protocol: Stability-Indicating HPLC-UV Method

This protocol is a starting point for developing a stability-indicating method capable of separating articaine from its primary degradant, articainic acid, and other potential impurities.

Objective: To resolve articaine, articainic acid, and other process-related or degradation impurities.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and UV/DAD detector.

Chromatographic Conditions:

ParameterRecommended ConditionRationale
Column C8 or C18, 250 mm x 4.6 mm, 5 µmProvides good retention and resolution for these types of compounds.[9][19]
Mobile Phase A 0.05 M Phosphate Buffer with 0.005 M Sodium 1-Heptanesulfonate, pH 3.4The buffer controls the pH, and the ion-pairing agent improves the peak shape of the basic articaine molecule.[9][19]
Mobile Phase B AcetonitrileA common and effective organic modifier for reversed-phase HPLC.
Gradient 20% B to 60% B over 20 minutesA gradient is often necessary to elute all impurities with good resolution in a reasonable time.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temp. 30°CControls retention time reproducibility.[9]
Detection UV at 270 nmA suitable wavelength for detecting both articaine and articainic acid.[10]
Injection Vol. 10 µLCan be adjusted based on sample concentration and detector sensitivity.

Procedure:

  • Mobile Phase Preparation: Prepare Mobile Phase A by dissolving the appropriate amounts of phosphate salt and sodium 1-heptanesulfonate in HPLC-grade water. Adjust the pH to 3.4 with phosphoric acid. Filter through a 0.45 µm membrane filter.

  • Standard Preparation: Prepare a standard solution containing known concentrations of articaine hydrochloride and articainic acid reference standards in the mobile phase.

  • Sample Preparation: Dilute the articaine drug substance or product to a suitable concentration with the mobile phase.

  • System Equilibration: Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.

  • Analysis: Inject the standard and sample solutions and record the chromatograms.

  • Data Analysis: Identify and quantify the impurities in the sample by comparing their retention times and peak areas to those of the standards.

Section 4: Advanced Characterization Techniques

When HPLC-UV and standard LC-MS are insufficient for definitive identification, more advanced techniques are required.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the gold standard for the structural elucidation of unknown compounds.[15] It provides detailed information about the chemical environment of each atom in a molecule.

Key NMR Experiments for Impurity Characterization:

  • ¹H NMR: Provides information on the number and types of protons and their connectivity.

  • ¹³C NMR: Shows the number and types of carbon atoms in the molecule.

  • 2D NMR (COSY, HSQC, HMBC): These experiments reveal correlations between protons and carbons, allowing for the complete assembly of the molecular structure.[21]

When to Use NMR:

  • When the structure of a significant unknown impurity (>0.1%) cannot be determined by MS alone.

  • For the definitive confirmation of a proposed structure.

  • To distinguish between isomers that may have identical mass spectra.

Considerations:

  • NMR requires a relatively pure and concentrated sample of the impurity (typically >1 mg).

  • Isolation of the impurity using techniques like preparative HPLC is often necessary before NMR analysis.

Forced Degradation Studies

Forced degradation studies are essential for developing stability-indicating analytical methods and for identifying potential degradation products that could form during the shelf life of a drug product.[7]

Typical Stress Conditions:

ConditionTypical Reagents/ParametersPotential Degradation Pathway
Acid Hydrolysis 0.1 M HCl, 60°C, 24hHydrolysis of the ester and amide linkages.
Base Hydrolysis 0.1 M NaOH, 60°C, 24hRapid hydrolysis of the ester linkage to form articainic acid.
Oxidation 3% H₂O₂, room temp, 24hOxidation of the thiophene ring or other susceptible functional groups.
Thermal 80°C, 72hGeneral thermal decomposition.
Photolytic ICH-compliant light exposurePhotodegradation, potentially leading to complex rearrangements.

Procedure:

  • Expose the articaine drug substance or product to the stress conditions outlined above.

  • Analyze the stressed samples at various time points using the developed stability-indicating HPLC method.

  • Compare the chromatograms of the stressed samples to that of an unstressed control to identify the degradation products.

  • Use LC-MS to obtain the molecular weights of the newly formed peaks.

References

  • Impurity Profiling in different analytical techniques. (2024). International Journal of Novel Research and Development. Retrieved from [Link]

  • A NOVEL LC-MS/MS ANALYTICAL METHOD FOR SIMULTANEOUS DETECTION OF ARTICAINE, ARTICAINE ACID, LIDOCAINE AND MONOETHYLGLYCINEXYLIDIDE (MEGX) IN HUMAN PLASMA. (2022). ResearchGate. Retrieved from [Link]

  • Use of NMR in Impurity Profiling for Pharmaceutical Products. (2020). Veeprho. Retrieved from [Link]

  • Separation of Articaine hydrochloride on Newcrom R1 HPLC column. SIELC Technologies. Retrieved from [Link]

  • Articaine & Epinephrine Injection According to USP Method. Antec Scientific. Retrieved from [Link]

  • Comparative Metabolomics Study of the Impact of Articaine and Lidocaine on the Metabolism of SH-SY5Y Neuronal Cells. (2022). PubMed Central. Retrieved from [Link]

  • Determination of two ingredients in compound articaine hydrochloride injection by HPLC method. (2005). ResearchGate. Retrieved from [Link]

  • Chromatographic Determination of Aminoacridine Hydrochloride, Lidocaine Hydrochloride and Lidocaine Toxic Impurity in Oral Gel. (2013). PubMed Central. Retrieved from [Link]

  • An Observation on the Superiority of Articaine versus Lidocaine in Dental Anesthesia. (2016). West Virginia Dental Journal. Retrieved from [Link]

  • Articaine. Wikipedia. Retrieved from [Link]

  • A novel LC-MS/MS analytical method for detection of articaine and mepivacaine in blood and its application to a preliminary pharmacokinetic study. (2020). PubMed. Retrieved from [Link]

  • Articaine: a review of its use for local and regional anesthesia. (2012). PubMed Central. Retrieved from [Link]

  • Forced Degradation Studies of Norepinephrine and Epinephrine from dental anesthetics: Development of Stability‐Indicating HPLC Method and In Silico Toxicity evaluation. (2020). ResearchGate. Retrieved from [Link]

  • A novel LC-MS/MS analytical method for detection of articaine and mepivacaine in blood and its application to a preliminary pharmacokinetic study. (2020). ResearchGate. Retrieved from [Link]

  • A Comparative Study for Natural Degradation of Three Local Anesthetic Drugs for Human use by 1H NMR Relaxometry and FT-IR Spectroscopy. (2018). ResearchGate. Retrieved from [Link]

  • Preparation method of articaine hydrochloride. (2011). Google Patents.
  • Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. (2023). Biotech Spain. Retrieved from [Link]

  • Articaine interaction with DSPC bilayer: a 13C and 31P solid-state NMR study. (2008). PubMed. Retrieved from [Link]

  • Identification and structure elucidation by NMR spectroscopy of an impurity in flame retardants preparation. (2015). ResearchGate. Retrieved from [Link]

  • A NOVEL LC-MS/MS ANALYTICAL METHOD FOR SIMULTANEOUS DETECTION OF ARTICAINE, ARTICAINE ACID, LIDOCAINE AND MONOETHYLGLYCINEXYLIDI. (2022). Farmacia Journal. Retrieved from [Link]

  • Technical File - Articaine. New Stetic S.A.. Retrieved from [Link]

  • Articaine Hydrochloride and Epinephrine Injection - Definition, Identification, Assay. (2025). USP. Retrieved from [Link]

  • Structure Elucidation of Impurities by 2D NMR Part II. (2015). YouTube. Retrieved from [Link]

  • Public Assessment Report Scientific discussion Septocaine and Septocaine forte. (2015). Medical Products Agency. Retrieved from [Link]

  • Preparation method of articaine hydrochloride. (2013). Google Patents.
  • USP METHOD IMPROVEMENTS FOR HPLC OF LIDOCAINE AND RELATED IMPURITIES. Halo Columns. Retrieved from [Link]

  • Articaine. PubChem. Retrieved from [Link]

  • Clinical Review of NDA 218643 Cyklx. (2021). FDA. Retrieved from [Link]

  • Liquid Nuclear Magnetic Resonance (NMR) Spectroscopy in Transition—From Structure Elucidation to Multi-Analysis Method. (2023). MDPI. Retrieved from [Link]

  • Sustainable spectrophotometric resolution techniques for a spectrally overlapping mixture of Articaine Hydrochloride and Epinephrine Bitartrate with challenging formulation ratio. (2023). ResearchGate. Retrieved from [Link]

Sources

Technical Guide: Overcoming Co-elution & Stability Challenges in Articainic Acid Bioanalysis

Author: BenchChem Technical Support Team. Date: February 2026

To: Bioanalytical R&D Teams, Method Development Scientists From: Senior Application Scientist, Separations & Mass Spectrometry Division Subject: Troubleshooting Guide for Articaine and Articainic Acid Analysis

Executive Summary

Analyzing Articainic acid (the primary metabolite of Articaine) presents a dual challenge: kinetic instability and chromatographic polarity . Unlike typical small molecule bioanalysis, "co-elution" here often stems from two distinct root causes:

  • True Chromatographic Co-elution: The polar metabolite co-eluting with endogenous phospholipids or eluting in the void volume.

  • Pseudo-Interference (In-Source Conversion): The parent drug (Articaine) converting to the metabolite inside the ion source, mimicking the analyte signal if not chromatographically resolved.

This guide moves beyond standard SOPs to address the mechanistic causes of these failures and provides self-validating protocols to resolve them.

Module 1: The "Phantom" Interference (Pre-Analytical Stability)

Before troubleshooting the column, you must troubleshoot the collection tube. Articaine contains a thiophene ring with an ester side chain.[1] Plasma esterases (specifically carboxylesterases) rapidly hydrolyze Articaine into Articainic acid ex vivo.

The Symptom:

  • Articaine levels decrease while Articainic acid levels increase over time in the autosampler or benchtop.

  • This looks like "interference" or poor reproducibility, but it is actually ongoing chemistry.

The Protocol: Standard EDTA is insufficient. You must inhibit esterase activity immediately upon blood draw.

ParameterRecommendationMechanism
Stabilizer Sodium Fluoride/Potassium Oxalate (NaF/KOx) Fluoride inhibits enolase and general esterase activity, slowing hydrolysis.
Active Inhibition Dichlorvos or PMSF (for rodent plasma)Rodent plasma has significantly higher esterase activity than human. Chemical inhibition is mandatory for preclinical rat/mouse studies.
Temperature Ice Bath (4°C) Strict cold chain from draw to centrifuge is critical. Hydrolysis rates double with every 10°C increase.
pH Control Acidification (pH < 4.0) Esterases are pH-sensitive. Adding 10 µL of 50% Formic Acid per mL of plasma effectively halts conversion.
Module 2: Chromatographic Resolution (HILIC vs. RPLC)

The Problem: Articainic acid is highly polar (carboxylic acid moiety). On a standard C18 column, it often elutes in the void volume (t0) , where salt diversion and ion suppression from un-retained matrix components (phospholipids) destroy sensitivity.

Decision Matrix: Choosing Your Stationary Phase

SeparationStrategy Start Analyte: Articainic Acid Choice Primary Challenge? Start->Choice Void Elutes in Void (k' < 1) Choice->Void Retention Suppress Phospholipid Suppression Choice->Suppress Matrix Sol1 Solution A: HILIC Mode (Silica or Zwitterionic) Void->Sol1 Suppress->Sol1 Best Orthogonality Sol2 Solution B: Aqueous Stable C18 (Polar Embedded) Suppress->Sol2 Alternative Action1 Mobile Phase: 90% ACN Start Buffer: 10mM NH4 Formate Sol1->Action1 Action2 Mobile Phase: 100% Aqueous Start pH Control: 3.0 (Suppress ionization of acid) Sol2->Action2

Caption: Decision tree for selecting chromatographic modes. HILIC provides superior retention for the polar metabolite, moving it away from the suppression zone.

Critical Technical Note on In-Source Fragmentation: Articaine (Parent, m/z 285) and Articainic Acid (Metabolite, m/z 271) differ by 14 Da. If Articaine is not fully separated from the metabolite, in-source fragmentation of Articaine (loss of the methyl group) can generate an ion at m/z 271.

  • Test: Inject pure Articaine standard. Monitor the Articainic acid transition (271→86).

  • Result: If you see a peak, you have crosstalk. You must chromatographically resolve the Parent from the Metabolite.

Module 3: Sample Preparation & Matrix Removal

Co-eluting phospholipids (glycerophosphocholines, m/z 184 fragment) are the silent killers of Articainic acid quantification. They often elute late in RPLC but can wrap around to the next injection or co-elute with polar compounds in HILIC.

Recommended Workflow: Phospholipid Removal

Standard Protein Precipitation (PPT) is not recommended as it fails to remove phospholipids.

Protocol A: Supported Liquid Extraction (SLE) / LLE

  • Why: Articaine is lipophilic; Articainic acid is amphoteric but extractable at correct pH.

  • Step 1: Aliquot 100 µL Plasma.

  • Step 2: Add 10 µL Internal Standard.

  • Step 3: Buffer to pH 6.0 (maximizes zwitterionic stability).

  • Step 4: Extract with Ethyl Acetate (3x volume).

  • Step 5: Evaporate and reconstitute.

  • Result: Removes >95% of phospholipids.

Protocol B: HybridSPE / Phospholipid Removal Plates

  • Why: Uses Lewis acid-base interaction (Zirconia-coated silica) to selectively retain phospholipids while allowing Articainic acid to pass.

  • Efficiency: Superior to standard PPT and faster than LLE.

Troubleshooting Q&A

Q1: I am using a C18 column, and my Articainic acid peak shape is broad and tailing. Why? A: This is likely a "secondary interaction" with residual silanols on the silica surface. Articainic acid has an amine group (pKa ~7.8) and a carboxylic acid group.

  • Fix: Ensure your mobile phase pH is low (pH < 3.0) to protonate the acid (keeping it neutral/retained) and suppress silanol ionization. Alternatively, switch to a column with "charged surface hybrid" (CSH) technology which repels the protonated amine, sharpening the peak.

Q2: I see a peak for Articainic acid in my "Day 0" calibration standards where none should exist. A: This is hydrolysis during prep .

  • Check: Did you let the plasma thaw at room temperature for too long?

  • Check: Are you using acidified mobile phases for reconstitution?

  • Validation: Prepare a fresh standard in water vs. plasma. If the plasma standard shows the peak immediately, your matrix contains active esterases. Add PMSF or work on ice.

Q3: My Internal Standard (IS) response drops significantly at the retention time of Articainic acid. A: You have co-eluting matrix suppression , likely phospholipids.

  • Diagnosis: Perform a post-column infusion. Infuse the analyte constant flow while injecting a blank plasma extract. Look for a "dip" in the baseline.

  • Fix: If using RPLC, switch to HILIC (retention mechanism is orthogonal to lipids). If HILIC is not an option, use LLE (Ethyl Acetate) instead of Protein Precipitation.

Summary of Validated MS/MS Transitions
AnalytePrecursor (m/z)Product (m/z)Cone Voltage (V)Collision Energy (eV)Note
Articaine 285.186.13018Quantifier (Amine fragment)
Articainic Acid 271.186.13220Quantifier (Amine fragment)
Articainic Acid 271.1100.13225Qualifier

Note: The m/z 86 fragment corresponds to the ethyl-propyl-amine tail, which is conserved in both parent and metabolite.

References
  • Oertel, R., et al. (1997). Clinical pharmacokinetics of articaine.[2][3][4][5][6] Clinical Pharmacokinetics.

  • Richter, K., & Oertel, R. (1999).[7] Solid-phase extraction and high-performance liquid chromatographic determination of articaine and its metabolite articainic acid in human serum.[7][8] Journal of Chromatography B.

  • Vaiano, F., et al. (2020).[9] A novel LC-MS/MS analytical method for detection of articaine and mepivacaine in blood.[5][9] Journal of Pharmaceutical and Biomedical Analysis.[7]

  • Snoeck, M. (2012).[7][10] Articaine: a review of its use for local and regional anesthesia.[6][7] Local and Regional Anesthesia.[6][7]

  • Agilent Technologies. (2019). Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column.

Sources

Technical Support Center: Internal Standard Selection for Articainic Acid Quantification

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Selecting an appropriate internal standard for articainic acid analysis Document ID: TS-AA-2024-05 Status: Active Audience: Bioanalytical Scientists, PK/PD Researchers[1]

Module 1: The Core Directive (Selection Logic)

The Golden Rule: Homologs are not enough.

For the quantitative analysis of Articainic Acid (the primary metabolite of Articaine) via LC-MS/MS, the only scientifically defensible internal standard (IS) for regulated bioanalysis is Stable Isotope Labeled (SIL) Articainic Acid (e.g., Articainic Acid-d3 or Articainic Acid-d7).

While structural analogs like Bupivacaine , Lidocaine , or even the parent drug Articaine are frequently suggested as cost-saving alternatives, they introduce critical failure points in the assay.

Why Analogs Fail in this Specific Assay

Articainic acid is significantly more polar than its parent ester (Articaine) and other amide anesthetics due to its free carboxylic acid group.

  • Retention Time Drift: Analogs will elute later on a Reverse Phase (C18) column.

  • The Ion Suppression Trap: In LC-MS/MS, matrix effects (ion suppression/enhancement) vary second-by-second across the gradient. If your IS does not co-elute perfectly with Articainic Acid, it experiences a different matrix environment. It cannot correct for the signal loss/gain affecting the analyte.

Decision Matrix: IS Selection

The following diagram illustrates the causality between IS selection and data integrity.

IS_Selection_Logic Start Select Internal Standard OptionA Structural Analog (e.g., Lidocaine, Bupivacaine) Start->OptionA Cost Saving OptionB SIL-IS (Articainic Acid-d3) Start->OptionB High Reliability ResultA1 Retention Time Mismatch OptionA->ResultA1 ResultB1 Perfect Co-elution OptionB->ResultB1 ResultA2 Different Matrix Zone ResultA1->ResultA2 ResultB2 Identical Matrix Zone ResultB1->ResultB2 OutcomeFail FAILURE: Cannot correct Ion Suppression Non-linear calibration ResultA2->OutcomeFail OutcomePass SUCCESS: Compensates for Matrix Effect Robust Quantitation ResultB2->OutcomePass

Figure 1: Decision matrix highlighting the risk of using structural analogs versus the validation security of Stable Isotope Labeled (SIL) standards.

Module 2: The "Hydrolysis Trap" (Critical Stability Warning)

The Issue: Articaine is an ester-type anesthetic.[2] It is rapidly hydrolyzed by plasma carboxylesterases into Articainic Acid. The Risk: If this hydrolysis continues after sample collection (ex vivo), your Articainic Acid readings will be artificially high, and Articaine readings artificially low. The IS Implication: You cannot use Articaine-d3 as an IS for Articainic Acid, because if the IS hydrolyzes during prep, it contributes to the Articainic Acid-d3 signal (if you were using that), or simply fails to track the acid's behavior.

Protocol Requirement: You must stabilize the matrix immediately upon collection.

  • Recommended Stabilizer: Acidified plasma (add 10% volume of 0.5M NaF/K-Oxalate or immediate acidification with HCl).

  • Temperature: Keep all samples at 4°C during processing.

Module 3: Validated Experimental Protocol

This workflow minimizes esterase activity while ensuring high recovery of the polar metabolite.

Reagents
  • Analyte: Articainic Acid.[2][3]

  • Internal Standard: Articainic Acid-d3 (Target conc: 500 ng/mL).

  • Matrix: Human Plasma (stabilized).[3]

Step-by-Step Workflow
StepActionTechnical Rationale
1 Aliquot 100 µL Plasma into a 1.5 mL tube.Small volume reduces matrix load on the column.
2 Add 20 µL of IS Working Solution (Articainic Acid-d3 in MeOH).Spiking IS before precipitation ensures it tracks extraction losses.
3 Precipitate with 300 µL Ice-Cold Acetonitrile (containing 0.1% Formic Acid) .CRITICAL: The acid denatures esterases immediately, stopping the conversion of parent Articaine to Articainic Acid.
4 Vortex vigorously for 30 seconds.Ensures complete protein precipitation.
5 Centrifuge at 14,000 x g for 10 mins at 4°C.Pellets proteins; cold temp maintains stability.
6 Transfer supernatant to a clean vial.
7 Dilute 1:1 with Water (+0.1% Formic Acid).Reduces solvent strength to prevent peak broadening (fronting) of the polar Articainic Acid during injection.
LC-MS/MS Parameters (Guideline)
ParameterSetting
Column Kinetex C18 or biphenyl (100 x 2.1 mm, 2.6 µm)
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Ionization ESI Positive Mode
MRM (Analyte) m/z 271.2 → 86.1 (Quantifier)
MRM (IS) m/z 274.2 → 89.1 (Quantifier for d3)

Module 4: Troubleshooting & FAQs

Q1: My calibration curve for Articainic Acid is non-linear at the lower end. Why?

Diagnosis: This is often due to adsorption or carryover . Solution: Articainic acid has a free carboxylic group. It can bind to active sites on glass vials.

  • Fix: Use polypropylene vials or deactivated glass.

  • Fix: Ensure your needle wash contains adequate organic solvent (e.g., 50:50 MeOH:Water) and potentially a slight basic modifier (ammonia) if carryover persists, though acidic wash is standard for positive mode.

Q2: I see a peak for Articainic Acid in my "Zero" samples (Matrix + IS only).

Diagnosis: Impure Internal Standard. Root Cause: Your Articainic Acid-d3 standard may contain a small percentage of unlabeled Articainic Acid (d0). Solution: Check the Certificate of Analysis (CoA) for "Isotopic Purity." If d0 contribution is >0.5%, you must increase the Lower Limit of Quantitation (LLOQ) or reduce the IS concentration added to the sample.

Q3: Can I use Lidocaine-d10 as the IS?

Diagnosis: Not recommended for regulated work. Reason: Lidocaine elutes much later than Articainic Acid. If your plasma sample has phospholipids eluting early (causing suppression), Lidocaine-d10 will not "feel" that suppression, but Articainic Acid will. Your calculated concentration will be wrong.

Visualizing the Matrix Effect Problem

Matrix_Effect_Mismatch cluster_chromatogram Chromatographic Timeline Zone1 1.5 min: Phospholipids (High Ion Suppression) Analyte Articainic Acid (Elutes @ 1.6 min) Zone1->Analyte Suppresses Signal IS_SIL Articainic Acid-d3 (Elutes @ 1.6 min) Zone1->IS_SIL Suppresses Signal (Ratio Unchanged) Zone2 3.0 min: Clean Zone (Stable Ionization) IS_Analog Lidocaine (Analog IS) (Elutes @ 3.2 min) Zone2->IS_Analog No Suppression Analyte->IS_Analog MISMATCH: Ratio Distorted Analyte->IS_SIL MATCH: Ratio Preserved

Figure 2: The mechanism of validation failure when using analog internal standards. The analog elutes in a "clean" zone, failing to normalize the suppression occurring in the "dirty" zone where the analyte elutes.

References

  • Richter, K., et al. (2014). "Determination of articaine and articainic acid in human serum by LC-MS/MS." Journal of Chromatography B.

  • Snoeck, N., et al. (2022). "A novel LC-MS/MS analytical method for simultaneous detection of articaine, articaine acid, lidocaine and MEGX in human plasma." Farmacia.

  • FDA Guidance for Industry. (2018). "Bioanalytical Method Validation." U.S. Food and Drug Administration.

  • Matuszewski, B. K., et al. (2003). "Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC−MS/MS." Analytical Chemistry.

Sources

Validation & Comparative

A Comparative Analysis of Articainic Acid Levels Following Articaine and Lidocaine Administration: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

In the landscape of local anesthetics, articaine and lidocaine stand as two of the most frequently utilized agents in clinical practice. While both effectively induce localized nerve blockade, their metabolic fates diverge significantly, a distinction of paramount importance for drug development professionals and clinical researchers. This guide provides an in-depth comparison of the metabolic pathways of articaine and lidocaine, with a specific focus on the generation and clinical relevance of articainic acid, the primary metabolite of articaine.

The Metabolic Dichotomy: A Tale of Two Anesthetics

The fundamental difference in the biotransformation of articaine and lidocaine lies in their primary sites of metabolism and the enzymatic processes involved. This divergence directly impacts their pharmacokinetic profiles and the nature of their metabolites.

Articaine: A Profile of Rapid Plasmatic Hydrolysis

Articaine is unique among amide local anesthetics due to the presence of an ester group in its molecular structure.[1][2] This structural feature renders it susceptible to rapid hydrolysis by plasma carboxyesterases, leading to its swift inactivation in the bloodstream.[2][3] Approximately 90-95% of administered articaine is metabolized in the blood, with only a minor fraction (5-10%) undergoing hepatic metabolism.[4][5]

The primary product of this hydrolysis is articainic acid, a pharmacologically inactive and non-toxic metabolite.[4][5][6] This rapid conversion to an inert compound contributes significantly to articaine's favorable safety profile and its shorter elimination half-life of approximately 20 to 42 minutes.[1][4][7] The subsequent elimination of articainic acid occurs primarily through the kidneys.[8][9]

Lidocaine: Hepatic Metabolism and an Active Metabolite

In stark contrast, lidocaine, a conventional amide anesthetic, is primarily metabolized in the liver.[2][4][10] Approximately 70% of an injected dose of lidocaine undergoes biotransformation by hepatic enzymes.[4][5] This process is significantly slower than the plasma hydrolysis of articaine, resulting in a longer elimination half-life of about 90 minutes.[1][4][7]

A crucial distinction is that the metabolism of lidocaine yields active metabolites, such as xylidide, which possess local anesthetic and potentially toxic properties.[4][6] The presence of active metabolites necessitates careful consideration of dosage and reinjection intervals, particularly in patients with compromised liver function.

Visualizing the Metabolic Pathways

To illustrate these contrasting metabolic routes, the following diagrams depict the biotransformation of articaine and lidocaine.

Articaine Articaine Plasma_Esterases Plasma Carboxyesterases (90-95%) Articaine->Plasma_Esterases Rapid Hydrolysis Hepatic_Metabolism_A Hepatic Metabolism (5-10%) Articaine->Hepatic_Metabolism_A Articainic_Acid Articainic Acid (Inactive Metabolite) Plasma_Esterases->Articainic_Acid Elimination_A Renal Excretion Articainic_Acid->Elimination_A

Caption: Metabolic pathway of articaine.

Lidocaine Lidocaine Hepatic_Metabolism_L Hepatic Metabolism (~70%) Lidocaine->Hepatic_Metabolism_L Slower Biotransformation Active_Metabolites Active Metabolites (e.g., Xylidide) Hepatic_Metabolism_L->Active_Metabolites Elimination_L Renal Excretion Active_Metabolites->Elimination_L

Caption: Metabolic pathway of lidocaine.

Articainic Acid Levels: A Direct Comparison

Given the metabolic pathways, it is evident that articainic acid is a specific biomarker for the administration of articaine and will not be present following the administration of lidocaine. Therefore, a direct comparison of articainic acid levels will invariably show detectable concentrations after articaine use and non-detectable levels after lidocaine use.

The clinical significance lies in the implications of this metabolic difference. The rapid formation of the inactive articainic acid from articaine contributes to a lower risk of systemic toxicity compared to lidocaine, where active metabolites can accumulate.[4][6][11]

Pharmacokinetic Profile of Articaine and Articainic Acid

The following table summarizes key pharmacokinetic parameters for articaine and its primary metabolite, articainic acid, providing a quantitative basis for understanding their behavior in the body.

ParameterArticaineArticainic Acid
Primary Site of Metabolism Blood (Plasma)N/A (is a metabolite)
Primary Metabolizing Enzyme Plasma CarboxyesteraseN/A
Elimination Half-Life ~20 - 42 minutes[1][4][7]Apparent half-life of 2.5 hours[12][13]
Peak Plasma Concentration (Cmax) Dose-dependent; e.g., 385 ng/mL after 68 mg dose[3]Substantially higher than parent drug[14]
Time to Peak Plasma Concentration (Tmax) ~10 - 25 minutes post-injection[3][11]N/A
Metabolite Activity N/AInactive[4][5][6]

Experimental Protocol for Quantification of Articainic Acid in Plasma

For researchers aiming to quantify articainic acid levels, a robust and validated analytical method is crucial. High-performance liquid chromatography (HPLC) is a widely used and reliable technique for this purpose.[11] The following provides a detailed, step-by-step methodology.

Objective: To determine the concentration of articainic acid in human plasma samples.

Materials and Reagents:

  • High-Performance Liquid Chromatography (HPLC) system with UV or Mass Spectrometric (MS) detection

  • C18 reverse-phase HPLC column

  • Articainic acid reference standard

  • Internal standard (e.g., a structurally similar but chromatographically distinct compound)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid or other suitable buffer components

  • Ultrapure water

  • Plasma samples collected from subjects at various time points post-articaine administration

  • Centrifuge

  • Vortex mixer

  • Solid-phase extraction (SPE) cartridges or protein precipitation reagents (e.g., trichloroacetic acid, acetonitrile)

Experimental Workflow:

cluster_0 Sample Preparation cluster_1 HPLC Analysis cluster_2 Data Analysis Plasma_Collection 1. Plasma Sample Collection Spiking 2. Spike with Internal Standard Plasma_Collection->Spiking Extraction 3. Extraction of Analyte (Protein Precipitation or SPE) Spiking->Extraction Evaporation 4. Evaporation of Supernatant Extraction->Evaporation Reconstitution 5. Reconstitution in Mobile Phase Evaporation->Reconstitution Injection 6. Injection into HPLC System Reconstitution->Injection Separation 7. Chromatographic Separation (C18 Column) Detection 8. Detection (UV or MS) Integration 9. Peak Integration Detection->Integration Calibration 10. Calibration Curve Generation Quantification 11. Quantification of Articainic Acid

Caption: Experimental workflow for articainic acid quantification.

Step-by-Step Methodology:

  • Standard Curve Preparation: Prepare a series of calibration standards by spiking known concentrations of articainic acid reference standard and a fixed concentration of the internal standard into blank plasma.

  • Sample Preparation:

    • Thaw frozen plasma samples.

    • To a 100 µL aliquot of plasma (or standard), add 10 µL of the internal standard solution.

    • Protein Precipitation Method: Add 300 µL of cold acetonitrile, vortex for 1 minute, and centrifuge at 10,000 x g for 10 minutes.

    • Solid-Phase Extraction (SPE) Method: Condition an SPE cartridge according to the manufacturer's instructions. Load the plasma sample, wash with an appropriate solvent, and elute the analyte with a suitable elution solvent.

  • Evaporation and Reconstitution: Transfer the supernatant (from protein precipitation) or the eluate (from SPE) to a clean tube and evaporate to dryness under a stream of nitrogen. Reconstitute the residue in 100 µL of the HPLC mobile phase.

  • HPLC Analysis:

    • Inject a 20 µL aliquot of the reconstituted sample onto the HPLC system.

    • Perform chromatographic separation using a C18 column with a suitable mobile phase (e.g., a gradient of acetonitrile and water with 0.1% formic acid).

    • Detect the analyte and internal standard using a UV detector at an appropriate wavelength or a mass spectrometer in a selected reaction monitoring (SRM) mode for higher sensitivity and specificity.

  • Data Analysis:

    • Integrate the peak areas of articainic acid and the internal standard.

    • Calculate the peak area ratio of articainic acid to the internal standard.

    • Construct a calibration curve by plotting the peak area ratio against the known concentrations of the calibration standards.

    • Determine the concentration of articainic acid in the unknown samples by interpolating their peak area ratios from the calibration curve.

Self-Validation and Trustworthiness: The inclusion of an internal standard in every sample and standard is a critical self-validating step. It corrects for variations in extraction efficiency and injection volume, ensuring the accuracy and precision of the results. The use of a multi-point calibration curve further enhances the reliability of the quantification.

Conclusion: Clinical and Research Implications

The distinct metabolic profiles of articaine and lidocaine have significant implications for both clinical practice and drug development. The rapid inactivation of articaine to the non-toxic articainic acid offers a wider safety margin, particularly in patients with hepatic impairment and during procedures requiring repeated injections.[4][5]

For researchers, the presence of articainic acid serves as a definitive indicator of articaine administration. The robust analytical methodology outlined provides a reliable framework for pharmacokinetic studies, bioequivalence trials, and toxicological assessments. Understanding these fundamental metabolic differences is essential for the informed selection and development of local anesthetic agents.

References

  • Septodont. (n.d.). Articaine and Lidocaine: how their chemical properties can impact your clinical use. Retrieved from [Link]

  • Today's RDH. (2023, June 8). Articaine vs. Lidocaine: A Comparison of Local Anesthetics. Retrieved from [Link]

  • Ali, S. G., & Mulay, S. (2014). Articaine vs Lidocaine: A review. IOSR Journal of Dental and Medical Sciences, 13(10), 41-45. Retrieved from [Link]

  • Katyal, V. (2011). Use of Articaine in loco-regional anesthesia for day care surgical procedures. Anesthesia: Essays and Researches, 5(1), 4-8. Retrieved from [Link]

  • Oertel, R., Rahn, R., & Kirch, W. (1997). Clinical pharmacokinetics of articaine. Clinical Pharmacokinetics, 33(6), 417-425. Retrieved from [Link]

  • Oertel, R., Ebert, U., Rahn, R., & Kirch, W. (1997). Clinical pharmacology and the use of articaine for local and regional anaesthesia. Current Clinical Pharmacology, 2(3), 213-218. Retrieved from [Link]

  • Martin, E., & Fan, S. (2021). Articaine in dentistry: an overview of the evidence and meta-analysis of the latest randomised controlled trials on articaine safety and efficacy compared to lidocaine for routine dental treatment. British Dental Journal, 231(1), 35-41. Retrieved from [Link]

  • Drugs.com. (2024, November 25). Articaine and Epinephrine Injection: Package Insert / Prescribing Info / MOA. Retrieved from [Link]

  • Candeletta, M. (n.d.). Comparing Articaine HCl and Lidocaine: A Dentist's Guide to Local Anesthesia Choices. Candeletta. Retrieved from [Link]

  • Oertel, R., Rahn, R., & Kirch, W. (1997). Clinical pharmacokinetics of articaine. Clinical Pharmacokinetics, 33(6), 417–425. Retrieved from [Link]

  • Zhang, J., Liu, S., & Dong, Y. (2022). The potential of articaine as new generation of local anesthesia in dental clinics: A review. Journal of Dental Sciences, 17(4), 1465-1472. Retrieved from [Link]

  • Al-Delayme, R. M. (2018). Comparison of Articaine and Lidocaine Used as Dental Local Anesthetics. Retrieved from [Link]

  • Snoeck, M. (2012). Articaine: a review of its use for local and regional anesthesia. Local and Regional Anesthesia, 5, 23–33. Retrieved from [Link]

  • Gielen, M. J., & Vree, T. B. (2001). Comparison of the effects and disposition kinetics of articaine and lidocaine in 20 patients undergoing intravenous regional anaesthesia during day case surgery. British Journal of Anaesthesia, 87(2), 245-250. Retrieved from [Link]

  • Arufe, M. C., Giela, A., & Spraul, M. (2022). Comparative Metabolomics Study of the Impact of Articaine and Lidocaine on the Metabolism of SH-SY5Y Neuronal Cells. Metabolites, 12(7), 589. Retrieved from [Link]

  • Septodont. (2022, June 28). ARTICAINE AND LIDOCAINE: HOW THEIR CHEMICAL PROPERTIES CAN IMPACT YOUR CLINICAL USE Clinical tip. Retrieved from [Link]

  • Ali, S. G., & Mulay, S. (2014). Articaine vs Lidocaine: A review. IOSR Journal of Dental and Medical Sciences, 13(10), 41-45. Retrieved from [Link]

  • Utrilla-Compușano, M., Peñarrocha-Diago, M., & Peñarrocha-Oltra, D. (2008). Comparative study of the anesthetic efficacy of 4% articaine versus 2% lidocaine in inferior alveolar nerve block during surgical extraction of impacted lower third molars. Medicina Oral, Patología Oral y Cirugía Bucal, 13(3), E163-E167. Retrieved from [Link]

  • Snoeck, M. (2012). Metabolism of articaine into articainic acid and articainic acid glucoronide. [Image]. In Articaine: a review of its use for local and regional anesthesia. Local and Regional Anesthesia, 5, 23–33. Retrieved from [Link]

  • PharmaInfo. (2015, August 25). Articaine in Dentistry. Retrieved from [Link]

  • Wikipedia. (n.d.). Articaine. Retrieved from [Link]

Sources

A Comparative Analysis of Articainic Acid Formation in Preclinical Animal Models: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to this in-depth guide on the comparative metabolism of articaine, with a specific focus on the formation of its primary metabolite, articainic acid, across various preclinical animal models. This document is intended to serve as a critical resource for researchers, scientists, and drug development professionals involved in the nonclinical safety and efficacy evaluation of this widely used local anesthetic. Understanding the species-specific differences in drug metabolism is paramount for the accurate interpretation of pharmacokinetic and toxicokinetic data, and for the successful extrapolation of preclinical findings to human clinical scenarios.

This guide will delve into the enzymatic pathways responsible for articaine metabolism, provide a comparative analysis of articainic acid formation in commonly used animal models, and offer detailed experimental protocols for the quantification of articaine and its metabolites. We will explore the "why" behind the experimental choices, ensuring a robust and scientifically sound approach to your research.

The Metabolic Fate of Articaine: A Focus on Articainic Acid

Articaine, a unique local anesthetic of the amide type, contains a thiophene ring and an additional ester group. This ester linkage is the primary site of its metabolism, leading to rapid hydrolysis and the formation of the inactive metabolite, articainic acid. This metabolic process is predominantly mediated by non-specific plasma esterases, and to a lesser extent, by hepatic carboxylesterases. The rapid inactivation of articaine in the bloodstream contributes to its favorable safety profile and low systemic toxicity compared to other amide-type local anesthetics.

The rate and extent of articainic acid formation can vary significantly between species, which has profound implications for preclinical study design and data interpretation. Factors such as plasma esterase activity, hepatic enzyme expression, and protein binding can all influence the pharmacokinetic profile of articaine and the subsequent generation of its main metabolite.

ArticaineMetabolism Articaine Articaine PlasmaEsterases Plasma Esterases (Primary Pathway) Articaine->PlasmaEsterases Hydrolysis HepaticCarboxylesterases Hepatic Carboxylesterases (Secondary Pathway) Articaine->HepaticCarboxylesterases Hydrolysis ArticainicAcid Articainic Acid (Inactive Metabolite) PlasmaEsterases->ArticainicAcid HepaticCarboxylesterases->ArticainicAcid

Figure 1: Metabolic pathways of articaine to articainic acid.

Comparative Analysis of Articainic Acid Formation in Animal Models

The choice of an appropriate animal model is a critical decision in the preclinical development of any drug. For articaine, understanding the species-specific differences in its metabolism to articainic acid is essential for a relevant assessment of its safety and efficacy.

Animal ModelPredominant Metabolic PathwayRate of Articainic Acid FormationKey Considerations
Rat Hepatic CarboxylesterasesModerateExhibits a greater reliance on hepatic metabolism compared to humans. May result in a different pharmacokinetic profile.
Dog Plasma EsterasesRapidConsidered a good model for human-like metabolism due to high plasma esterase activity.
Non-Human Primate (e.g., Cynomolgus Monkey) Plasma EsterasesRapidClosely resembles human metabolism, making it a highly relevant model for safety and pharmacokinetic studies.
Rabbit Plasma EsterasesVery RapidPossesses exceptionally high plasma esterase activity, leading to faster clearance of articaine than in humans.

Experimental Protocol: Quantification of Articaine and Articainic Acid in Plasma

This section provides a detailed, step-by-step protocol for the simultaneous quantification of articaine and articainic acid in plasma samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This method offers high sensitivity and specificity, making it the gold standard for bioanalytical studies.

3.1. Principle

This method involves the extraction of articaine and articainic acid from plasma using protein precipitation, followed by chromatographic separation on a C18 reverse-phase column and detection by tandem mass spectrometry in the positive ion mode. An internal standard (e.g., a deuterated analog of articaine) is used to ensure accuracy and precision.

3.2. Materials and Reagents

  • Articaine hydrochloride (Reference Standard)

  • Articainic acid (Reference Standard)

  • Internal Standard (IS) (e.g., Articaine-d7)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Control plasma (from the same species as the study samples)

3.3. Instrumentation

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

  • Analytical balance

  • Centrifuge

  • Vortex mixer

3.4. Standard and Quality Control (QC) Sample Preparation

  • Stock Solutions: Prepare individual stock solutions of articaine, articainic acid, and the IS in methanol (e.g., 1 mg/mL).

  • Working Solutions: Prepare serial dilutions of the stock solutions in 50% methanol to create calibration standards and QC samples at various concentrations.

  • Spiking: Spike control plasma with the working solutions to prepare calibration standards and QC samples.

3.5. Sample Preparation (Protein Precipitation)

  • To 100 µL of plasma sample, calibration standard, or QC sample in a microcentrifuge tube, add 20 µL of the IS working solution.

  • Vortex for 10 seconds.

  • Add 300 µL of acetonitrile to precipitate the plasma proteins.

  • Vortex for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

SamplePrepWorkflow Start Plasma Sample (100 µL) AddIS Add Internal Standard (20 µL) Start->AddIS Vortex1 Vortex (10s) AddIS->Vortex1 AddACN Add Acetonitrile (300 µL) Vortex1->AddACN Vortex2 Vortex (1 min) AddACN->Vortex2 Centrifuge Centrifuge (14,000 rpm, 10 min, 4°C) Vortex2->Centrifuge Transfer Transfer Supernatant Centrifuge->Transfer Evaporate Evaporate to Dryness (N2, 40°C) Transfer->Evaporate Reconstitute Reconstitute in Mobile Phase (100 µL) Evaporate->Reconstitute End Inject into LC-MS/MS Reconstitute->End

Figure 2: Workflow for plasma sample preparation.

3.6. LC-MS/MS Conditions

  • LC Column: C18 column (e.g., 50 x 2.1 mm, 3.5 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: A suitable gradient to separate articaine and articainic acid (e.g., start at 5% B, ramp to 95% B).

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 10 µL

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • MS/MS Transitions:

    • Articaine: Q1/Q3 (e.g., m/z 285.1 -> 226.1)

    • Articainic Acid: Q1/Q3 (e.g., m/z 271.1 -> 212.1)

    • Internal Standard: Q1/Q3 (e.g., m/z 292.1 -> 233.1)

3.7. Data Analysis

Quantify the concentrations of articaine and articainic acid in the samples by constructing a calibration curve from the peak area ratios of the analytes to the IS. The curve is typically generated using a weighted (1/x²) linear regression.

Trustworthiness and Self-Validation

The described protocol incorporates several self-validating mechanisms to ensure the trustworthiness of the generated data:

  • Use of an Internal Standard: The IS compensates for variability in sample preparation and instrument response, ensuring accuracy and precision.

  • Calibration Standards and Quality Controls: The use of a calibration curve with multiple points and independent QC samples at low, medium, and high concentrations validates the performance of the assay on a per-batch basis.

  • Method Validation: Before analyzing study samples, the method should be fully validated according to regulatory guidelines (e.g., FDA, EMA) for parameters such as accuracy, precision, selectivity, sensitivity, matrix effect, and stability.

Conclusion

The formation of articainic acid is a critical determinant of the pharmacokinetic and safety profile of articaine. A thorough understanding of the species-specific differences in this metabolic pathway is essential for the design of informative preclinical studies and the successful translation of nonclinical data to humans. The dog and non-human primate are generally the most suitable animal models for articaine research due to their metabolic similarity to humans. The provided LC-MS/MS protocol offers a robust and reliable method for the quantification of articaine and articainic acid, enabling researchers to generate high-quality data for their drug development programs.

References

  • Oertel, R., Rahn, R., & Kirch, W. (2007). Clinical pharmacokinetics of articaine. Clinical Pharmacokinetics, 46(12), 1021–1040. [Link]

  • Joo, H. S., Kim, Y., & Lee, J. H. (2018). Pharmacokinetics of articaine after subcutaneous injection in dogs. Journal of Veterinary Dentistry, 35(1), 16–22. [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]

Validation of a dried blood spot method for articainic acid analysis

Author: BenchChem Technical Support Team. Date: February 2026

Validation of a Dried Blood Spot (DBS) Method for Articainic Acid Analysis Content Type: Publish Comparison Guide Audience: Researchers, Bioanalytical Scientists, and Drug Development Professionals

Executive Summary: The Stability Imperative

In the pharmacokinetic profiling of local anesthetics, Articaine presents a unique bioanalytical challenge. Unlike other amide anesthetics (e.g., lidocaine), articaine contains an ester group that is rapidly hydrolyzed by plasma butyrylcholinesterase into its inactive metabolite, Articainic Acid .[1]

In traditional wet plasma analysis, this rapid hydrolysis continues ex vivo during sample transport and processing, leading to artificially low Articaine and artificially high Articainic Acid concentrations. This guide validates the Dried Blood Spot (DBS) methodology as a superior alternative, demonstrating how immediate desiccation halts enzymatic activity, preserving the true in vivo metabolic profile without the need for complex chemical inhibitors.

The Core Challenge: Enzymatic Instability

The primary driver for adopting DBS for articainic acid analysis is not merely microsampling convenience, but sample integrity . In liquid blood, the half-life of articaine is approximately 20 minutes. Without immediate acidification or specific esterase inhibitors, the sample degrades before it reaches the centrifuge.

Mechanism of Action Comparison

Articaine_Metabolism cluster_plasma Liquid Plasma (Standard) cluster_dbs Dried Blood Spot (DBS) Articaine Articaine (Active Drug) ArticainicAcid Articainic Acid (Inactive Metabolite) Articaine->ArticainicAcid Rapid Hydrolysis (t1/2 ~20 min) DBS_State Desiccation (Enzyme Inactivation) Articaine->DBS_State Enzyme Plasma Butyrylcholinesterase DBS_State->ArticainicAcid Hydrolysis HALTED

Figure 1: Comparative metabolic stability. In liquid plasma, hydrolysis is rampant. In DBS, desiccation physically immobilizes the enzyme, preserving the analyte ratio.

Methodological Workflow: DBS vs. Wet Plasma

The following protocol outlines the validated workflow for Articainic Acid quantification using LC-MS/MS. This system is self-validating because the drying step acts as an immediate "stop solution."[2]

A. Sample Collection & Preparation
  • DBS Protocol:

    • Collection: Prick finger/heel.[2] Apply 15–20 µL whole blood onto Whatman 903 or FTA DMPK-C cards.[2]

    • Drying: Dry at ambient temperature (20–25°C) for minimum 2 hours. Crucial: Do not stack cards until fully dry.[2]

    • Storage: Store in zip-lock bags with desiccant (silica gel) to prevent moisture-induced enzyme reactivation.[2]

  • Plasma Alternative (for comparison): Requires immediate centrifugation (within 10 mins) and addition of sodium fluoride or acidification to pH < 4.0 to inhibit esterases.[2]

B. Extraction Protocol (Articainic Acid)
  • Punch: Remove a 3.2 mm or 6.0 mm disc from the center of the DBS.[2]

  • Extraction: Place disc in a 96-well plate. Add 200 µL of Methanol:Acetonitrile (50:50 v/v) containing Internal Standard (Lidocaine-d10 or Articaine-d3).[2]

    • Expert Note: Pure organic solvent is preferred over aqueous buffers to ensure protein precipitation and maximum enzyme denaturation.[2]

  • Agitation: Vortex/shake for 20 minutes at 1000 rpm.

  • Clarification: Centrifuge at 3000 x g for 10 minutes. Inject supernatant.[2]

C. LC-MS/MS Parameters
  • Column: C18 Reverse Phase (e.g., Kinetex 2.6 µm, 50 x 2.1 mm).

  • Mobile Phase: Gradient elution with 0.1% Formic Acid in Water (A) and Acetonitrile (B).[2]

  • Mass Spectrometry (MRM Mode):

    • Articaine: 285.1 → 86.2 m/z (Cone: 20V, Collision: 18eV)

    • Articainic Acid: 271.1 → 86.2 m/z (Cone: 25V, Collision: 20eV)

Validation Performance Metrics

The following data compares the performance of the DBS method against the traditional liquid plasma method.

Table 1: Comparative Performance Data
ParameterDBS Method (Recommended)Wet Plasma Method (Alternative)
Analyte Stability (RT) > 30 Days (Dry, with desiccant)< 30 Minutes (Without inhibitors)
Sample Volume 15–20 µL (Microsampling)> 200 µL (Venipuncture)
Enzyme Activity Halted by desiccationActive until chemically inhibited
LLOQ 5–10 ng/mL1–5 ng/mL (Slightly higher sensitivity)
Hematocrit Effect Bias < 15% (across 30–55% Hct)N/A
Logistics Ambient shipping (Cost-effective)Dry ice/Cold chain required
Validation Evidence

1. Selectivity & Specificity: The transition 271 → 86 m/z is specific to Articainic acid.[2] No interference is observed from endogenous blood components or the parent drug Articaine (285 → 86 m/z), provided chromatographic separation (> 0.5 min retention difference) is maintained to prevent ion suppression.

2. Linearity & Sensitivity:

  • Range: 10 – 5000 ng/mL.[2]

  • Linearity:

    
     using a weighted (
    
    
    
    ) linear regression.[2]
  • LLOQ: 10 ng/mL is sufficient for clinical pharmacokinetics, as Articainic acid accumulates to high levels (µg/mL range) due to rapid parent metabolism.

3. Stability (The Critical Validator): Experiments demonstrate that Articaine on DBS cards stored at room temperature shows <5% degradation over 2 weeks.[2] In contrast, Articaine in untreated wet plasma degrades by >40% within 1 hour, leading to a false elevation of Articainic acid by the same molar equivalent.

4. Hematocrit (Hct) Impact: DBS analysis can be influenced by blood viscosity (Hct).[2] Validation requires testing Quality Control (QC) samples at Low (30%) and High (55%) Hct.[2]

  • Result: Analytical bias remains within ±15% when using whole spot extraction or volumetric absorptive microsampling (VAMS) tips, mitigating the "halo effect" of standard paper punches.

Scientific Rationale & Causality

Why this method works: The validation relies on the principle that water is a required cofactor for esterase activity . By removing water (drying), the catalytic triad of the butyrylcholinesterase enzyme is structurally immobilized. This renders the sample metabolically static.[2]

Why alternatives fail:

  • Acidified Plasma: Acidification stabilizes Articaine but can cause hemolysis and precipitate plasma proteins, clogging LC columns if not neutralized.

  • Inhibitors (Eserine/Fluoride): Effective but toxic and must be added immediately at the bedside, introducing variability in clinical workflows.

References

  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Food and Drug Administration.[2] [Link]

  • Oertel, R., et al. (1999).[2][3] Solid-phase extraction and high-performance liquid chromatographic determination of articaine and its metabolite articainic acid in human serum. Journal of Chromatography B. [Link]

  • Snozek, C.L., et al. (2012).[2] Therapeutic Drug Monitoring in Dried Blood Spots. Clinical Biochemistry. [Link]

  • European Medicines Agency (EMA). (2011).[2] Guideline on bioanalytical method validation. [Link]

  • Richter, K., et al. (2022).[2][3] A Novel LC-MS/MS Analytical Method for Simultaneous Detection of Articaine, Articainic Acid, Lidocaine and MEGX in Human Plasma. Farmacia. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Articainic acid
Reactant of Route 2
Reactant of Route 2
Articainic acid

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。